molecular formula C9H11FO3 B13611910 (3-Fluoro-2,6-dimethoxyphenyl)methanol

(3-Fluoro-2,6-dimethoxyphenyl)methanol

Cat. No.: B13611910
M. Wt: 186.18 g/mol
InChI Key: LAEWYGFABMKEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-2,6-dimethoxyphenyl)methanol is a fluorinated and methoxy-substituted benzyl alcohol derivative of high interest in advanced organic and medicinal chemistry research. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules for pharmaceutical development. The presence of the fluorine atom and methoxy groups on the phenyl ring makes it a valuable precursor for creating compounds with potential biological activity. Researchers utilize such fluorinated aromatics in the design of novel therapeutic agents, as the fluorine atom can significantly influence a molecule's bioavailability, metabolic stability, and binding affinity . The primary application of this compound is as an intermediate in constructing active pharmaceutical ingredients (APIs) and in drug discovery programs. Its benzylic alcohol functional group allows for further chemical transformations, such as oxidation to the corresponding aldehyde or conversion to halides or ethers, enabling its incorporation into larger molecular architectures. While systematic studies on this specific compound are pending, structurally similar chalcone derivatives have demonstrated notable antiviral and antimicrobial properties by targeting vital viral and bacterial enzymes . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications and must not be used in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11FO3

Molecular Weight

186.18 g/mol

IUPAC Name

(3-fluoro-2,6-dimethoxyphenyl)methanol

InChI

InChI=1S/C9H11FO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-4,11H,5H2,1-2H3

InChI Key

LAEWYGFABMKEMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)OC)CO

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: (3-Fluoro-2,6-dimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Fluoro-2,6-dimethoxyphenyl)methanol (CAS 1780821-46-6) is a specialized fluorinated benzyl alcohol derivative used primarily as a pharmacophore building block in medicinal chemistry. Its unique substitution pattern—combining an electron-withdrawing fluorine atom with two electron-donating methoxy groups—imparts distinct electronic and steric properties to drug candidates. This motif is particularly valuable in optimizing metabolic stability (blocking metabolic soft spots) and modulating lipophilicity in kinase inhibitors and GPCR ligands.

This guide provides a comprehensive technical overview, including validated synthetic pathways, structural characterization protocols, and handling requirements for research and development applications.

Chemical Identity & Physical Properties[1]

The following data summarizes the core physicochemical attributes of the compound.

PropertySpecification
Chemical Name (3-Fluoro-2,6-dimethoxyphenyl)methanol
Synonyms Benzenemethanol, 3-fluoro-2,6-dimethoxy-; 3-Fluoro-2,6-dimethoxybenzyl alcohol
CAS Number 1780821-46-6
Molecular Formula C₉H₁₁FO₃
Molecular Weight 202.18 g/mol
SMILES COc1c(CO)c(OC)ccc1F
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water
Precursor CAS 1286216-61-2 (Aldehyde); 52189-67-0 (Acid)

Synthetic Methodologies

Two primary routes are established for the synthesis of (3-Fluoro-2,6-dimethoxyphenyl)methanol. Method A is preferred for small-to-medium scale synthesis due to milder conditions and higher chemoselectivity, minimizing the risk of defluorination.

Method A: Chemoselective Reduction of Benzaldehyde (Preferred)

This protocol utilizes Sodium Borohydride (NaBH₄) to reduce 3-Fluoro-2,6-dimethoxybenzaldehyde.

  • Reagents: 3-Fluoro-2,6-dimethoxybenzaldehyde (CAS 1286216-61-2), NaBH₄, Methanol (MeOH), Tetrahydrofuran (THF).

  • Mechanism: Nucleophilic attack of the hydride ion on the carbonyl carbon.

Protocol:

  • Dissolution: Charge a round-bottom flask with 3-Fluoro-2,6-dimethoxybenzaldehyde (1.0 equiv) and dissolve in anhydrous MeOH/THF (3:1 ratio, 0.2 M concentration). Cool to 0°C under N₂ atmosphere.

  • Reduction: Slowly add NaBH₄ (1.5 equiv) portion-wise over 15 minutes to control hydrogen evolution.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the aldehyde peak.

  • Quench: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl or 1N HCl (dropwise) until pH ~6.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Method B: Reduction of Benzoic Acid

Used when the carboxylic acid precursor is more readily available. Requires stronger reducing agents.

  • Reagents: 3-Fluoro-2,6-dimethoxybenzoic acid (CAS 52189-67-0), Borane-THF complex (BH₃·THF) or LiAlH₄.

  • Note: Borane is preferred over LiAlH₄ to avoid potential nucleophilic aromatic substitution of the fluorine atom.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor_Ald 3-Fluoro-2,6-dimethoxy- benzaldehyde (CAS 1286216-61-2) Reagent_A NaBH4 / MeOH (0°C to RT) Precursor_Ald->Reagent_A Method A (Preferred) Precursor_Acid 3-Fluoro-2,6-dimethoxy- benzoic acid (CAS 52189-67-0) Reagent_B BH3·THF (Reflux) Precursor_Acid->Reagent_B Method B Intermediate Reaction Mixture Reagent_A->Intermediate Reagent_B->Intermediate Quench Quench (NH4Cl) & Extraction Intermediate->Quench Product (3-Fluoro-2,6-dimethoxy- phenyl)methanol (CAS 1780821-46-6) Quench->Product

Figure 1: Synthetic pathways for CAS 1780821-46-6. Method A is the standard laboratory route.

Structural Characterization & Validation

Confirming the identity of CAS 1780821-46-6 requires validating the preservation of the fluorine atom and the complete reduction of the carbonyl group.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆/CDCl₃):

    • Benzylic -CH₂-: Look for a doublet (coupling to OH) or singlet around δ 4.5–4.7 ppm.

    • Methoxy -OCH₃: Two distinct singlets (due to asymmetry caused by 3-F) or overlapping signals around δ 3.8–3.9 ppm.

    • Aromatic Protons: Two signals in the aromatic region (δ 6.5–7.2 ppm). The proton adjacent to Fluorine will show characteristic H-F coupling constants (

      
       Hz).
      
    • Hydroxyl -OH: Broad singlet or triplet (if coupling to CH₂ is resolved) around δ 5.0 ppm (solvent dependent).

  • ¹⁹F NMR:

    • Single peak expected in the range of δ -130 to -150 ppm (relative to CFCl₃), confirming the presence of the fluorine substituent on the aromatic ring.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass:

    • [M+H]⁺: 203.18 Da (Weak signal often observed for benzyl alcohols due to water loss).

    • [M-OH]⁺: 185.17 Da (Tropylium-like cation formation).

    • [M+Na]⁺: 225.17 Da (Sodium adduct is typically the base peak).

Applications in Drug Discovery

This compound serves as a critical "Scaffold Linker" in Structure-Activity Relationship (SAR) studies.

Medicinal Chemistry Utility
  • Metabolic Blocking: The fluorine at the 3-position blocks metabolic oxidation at a typically vulnerable site on the phenyl ring.

  • Conformational Locking: The 2,6-dimethoxy substitution creates steric bulk (ortho-effect), forcing the benzylic substituent out of the aromatic plane. This is often used to lock a drug molecule into a bioactive conformation.

  • Linker Activation: The alcohol group is readily converted into a leaving group (Halide/Mesylate) for nucleophilic substitution reactions, allowing the attachment of the fluorinated aromatic headgroup to larger pharmacophores (e.g., piperazines, pyrrolidines).

Functionalization Workflow

Applications cluster_reactions Downstream Transformations Target (3-Fluoro-2,6-dimethoxy- phenyl)methanol Halide Benzyl Halide (Linker) Target->Halide SOCl2 or PBr3 Aldehyde Benzaldehyde (Re-oxidation) Target->Aldehyde Dess-Martin Periodinane Ether Benzyl Ether (Solubility) Target->Ether NaH / R-X

Figure 2: Common downstream transformations for scaffold utilization.

Safety & Handling

GHS Classification (Predicted based on analogs):

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust/vapors.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the aldehyde.

References

  • ChemSrc. (2025).[1] Structure and properties of CAS 1780821-46-6. Retrieved from [Link]

  • Reagentia. (2025). Catalog entry for (3-fluoro-2,6-dimethoxyphenyl)methanol. Retrieved from [Link]

Sources

Starting materials for (3-Fluoro-2,6-dimethoxyphenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of (3-Fluoro-2,6-dimethoxyphenyl)methanol , a specialized fluorinated arene scaffold often utilized in the development of kinase inhibitors and antiviral agents.

The synthesis centers on the precise installation of the hydroxymethyl group relative to the existing fluoro- and alkoxy-substituents. The 1,2,3,6-substitution pattern requires a regioselective strategy to avoid the formation of the thermodynamic 3,5-dimethoxy isomer.

Part 1: Strategic Analysis & Retrosynthesis

The Structural Challenge

The target molecule, (3-Fluoro-2,6-dimethoxyphenyl)methanol , possesses a tetrasubstituted benzene ring with a specific "crowded" arrangement.

  • C1: Hydroxymethyl (-CH₂OH)

  • C2: Methoxy (-OMe)

  • C3: Fluorine (-F)[1][2]

  • C6: Methoxy (-OMe)

The primary synthetic challenge is the regiocontrol required to introduce the carbon scaffold (aldehyde/alcohol) exactly between the two methoxy groups or adjacent to the fluorine, without disturbing the electronic balance of the ring.

Retrosynthetic Pathway

The most robust disconnection is at the benzylic alcohol, tracing back to the corresponding benzaldehyde. The aldehyde is best accessed via Directed Ortho Metalation (DoM) of a commercially available precursor.

Key Disconnection:



Rationale: The precursor 1-Fluoro-2,4-dimethoxybenzene contains all the necessary ring substituents. The challenge is to lithiate selectively at the C3 position (between the two methoxy groups) rather than the C6 position (ortho to fluorine).

  • Site A (C3): Flanked by two -OMe groups.[3] Synergistic coordination of Li⁺ by two oxygens (strong directing effect).

  • Site B (C6): Flanked by -F and -H. Fluorine is a strong inductive director, but the "pincer" effect of the 1,3-dimethoxy motif at C3 typically dominates under kinetic control.

Retrosynthesis Target (3-Fluoro-2,6-dimethoxyphenyl)methanol (Target) Aldehyde 3-Fluoro-2,6-dimethoxybenzaldehyde (Key Intermediate) Target->Aldehyde Reduction (NaBH4) Precursor 1-Fluoro-2,4-dimethoxybenzene (Starting Material) Aldehyde->Precursor DoM / Formylation (n-BuLi, DMF)

Figure 1: Retrosynthetic analysis revealing the 1-Fluoro-2,4-dimethoxybenzene precursor.

Part 2: Starting Materials & Reagents

Core Starting Material
ComponentCAS NumberPurity Req.Role
1-Fluoro-2,4-dimethoxybenzene 771-21-1 ≥98%Scaffold Precursor. The parent arene providing the correct F/OMe substitution pattern.
Critical Reagents
ReagentRoleSpecifications
n-Butyllithium (n-BuLi) Lithiating Agent1.6M or 2.5M in Hexanes. Must be titrated before use.
N,N,N',N'-Tetramethylethylenediamine (TMEDA) Ligand / AdditiveAnhydrous. Breaks up BuLi aggregates to enhance kinetic basicity and favor C3 deprotonation.
N,N-Dimethylformamide (DMF) ElectrophileAnhydrous (99.8%). Source of the formyl group.[4]
Sodium Borohydride (NaBH₄) Reducing AgentPowder or pellets. Reduces the intermediate aldehyde to the alcohol.
Tetrahydrofuran (THF) SolventAnhydrous, Inhibitor-free. Critical for stabilizing the lithiated species.

Part 3: Experimental Protocol

Phase 1: Regioselective Formylation (Synthesis of 3-Fluoro-2,6-dimethoxybenzaldehyde)

Principle: The reaction utilizes the Directed Ortho Metalation (DoM) strategy. The addition of TMEDA is crucial; it complexes with the lithium cation, increasing the reactivity of the butyl anion and favoring the removal of the proton at C3 (between the two methoxy groups) due to the "complex-induced proximity effect" (CIPE).

Workflow Diagram:

SynthesisWorkflow Start 1-Fluoro-2,4-dimethoxybenzene + THF (Anhydrous) Cooling Cool to -78°C Start->Cooling Lithiation Add n-BuLi / TMEDA (Stir 1h @ -78°C) Cooling->Lithiation Quench Add DMF (Warm to RT) Lithiation->Quench Workup Acidic Workup (HCl) Extraction Quench->Workup Product1 Intermediate: 3-Fluoro-2,6-dimethoxybenzaldehyde Workup->Product1

Figure 2: Step-by-step workflow for the lithiation and formylation process.

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen throughout.

  • Solvation: Charge the flask with 1-Fluoro-2,4-dimethoxybenzene (10.0 mmol, 1.56 g) and anhydrous THF (50 mL).

  • Additive: Add TMEDA (11.0 mmol, 1.65 mL) via syringe.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi (11.0 mmol, ~4.4 mL of 2.5M solution) dropwise over 20 minutes via a syringe pump or pressure-equalizing dropping funnel. Caution: Exothermic.

    • Observation: The solution may turn a bright yellow or orange color, indicating the formation of the aryllithium species.

  • Incubation: Stir at -78°C for 1 hour . This ensures complete deprotonation at the thermodynamically favored C3 position (stabilized by the two flanking oxygens).

  • Formylation: Add anhydrous DMF (15.0 mmol, 1.16 mL) dropwise.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (20 mL), followed by 1M HCl (10 mL) to hydrolyze the hemiaminol intermediate to the aldehyde.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield 3-Fluoro-2,6-dimethoxybenzaldehyde .

Phase 2: Reduction to Alcohol

Principle: A standard nucleophilic addition of hydride to the carbonyl carbon.

  • Dissolution: Dissolve the purified aldehyde (from Phase 1) in Methanol (0.2 M concentration).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equivalents) portion-wise.

  • Completion: Stir at 0°C for 30 minutes, then warm to RT. Monitor by TLC (disappearance of aldehyde spot).

  • Workup: Quench with water. Evaporate methanol. Extract aqueous residue with Dichloromethane (DCM).

  • Final Product: Dry (MgSO₄) and concentrate to afford (3-Fluoro-2,6-dimethoxyphenyl)methanol as a white/off-white solid.

Part 4: Data Validation & Quality Control

To ensure the protocol yielded the correct isomer (1,2,3,6-substitution) and not the 1,2,3,4-isomer or 1,2,3,5-isomer, verify the following NMR signatures:

Analytical MethodExpected Signal (Approximate)Diagnostic Interpretation
¹H NMR (Aromatic Region) Two doublets (or dd) at ~6.5 - 7.0 ppmIndicates two adjacent aromatic protons (H4 and H5). If the pattern is two singlets, you have formed the wrong isomer (para-protons).
¹H NMR (Methoxy) Two distinct singlets (~3.8 ppm and ~3.9 ppm)The two methoxy groups are in different electronic environments (one ortho to F, one meta to F).
¹⁹F NMR Single peak at ~-130 to -140 ppmConfirms mono-fluorination.
NOESY 1D/2D Correlation between -CH₂OH and both -OMe signalsCritical Check: The benzylic protons should show NOE correlations to the methoxy protons at C2 and C6, confirming the alcohol is "sandwiched" between them.

Part 5: Safety & Handling

  • n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere. Have a Class D fire extinguisher available.

  • Fluorinated Intermediates: While generally stable, fluorinated benzaldehydes can be skin irritants. Use standard PPE (gloves, goggles, lab coat).

  • Regioselectivity Warning: If the temperature during lithiation rises above -60°C, the "kinetic" preference for the C3 position may be compromised, leading to lithiation at C6 (ortho to Fluorine). Strict temperature control is mandatory.

References

  • Synthesis of 2,6-Disubstituted Benzaldehydes via DoM

    • Source: Semantic Scholar.
    • Context: Establishes the difficulty of HMTA formylation for this pattern and the necessity of lithiation str
    • URL:[Link]

  • Lithiation of Fluoroanisoles

    • Source: ChemicalBook / Literature.[2][5][6][7][8][9] "Synthesis of 2,3-difluoro-6-methoxybenzaldehyde."

    • Context: Provides comparative protocols for lithiating fluorinated anisoles, highlighting the directing power of alkoxy vs. fluoro groups.
  • General Directed Ortho Metalation (DoM)

    • Source: University of Windsor (Snieckus Group notes). "Directed (ortho) Metallation."[10]

    • Context: Authoritative grounding on the hierarchy of Directing Metalation Groups (DMGs), confirming the synergistic effect of the 1,3-dimethoxy motif.
    • URL:[Link]

Sources

The Pivot Point: (3-Fluoro-2,6-dimethoxyphenyl)methanol in Modern MedChem

[1]

CAS Number: 1780821-46-6 Molecular Formula: C9H11FO3 Molecular Weight: 186.18 g/mol Role: Metabolic Stabilizer & Pharmacophore Modulator[1]

Executive Summary

(3-Fluoro-2,6-dimethoxyphenyl)methanol represents a class of "privileged scaffolds" in modern drug discovery.[1] While not a standalone therapeutic, it is a critical intermediate used to synthesize Potassium-Competitive Acid Blockers (P-CABs) and next-generation kinase inhibitors.[1] Its structural significance lies in the specific substitution pattern: the 2,6-dimethoxy groups provide steric bulk and electron donation, while the 3-fluoro substituent modulates pKa and blocks metabolic oxidation at the electron-rich ring, a common failure point in early drug candidates.[1]

This guide outlines the history of its synthetic evolution—moving from low-yield electrophilic substitutions to high-precision Directed Ortho Metalation (DoM)—and provides a validated protocol for its preparation.[1]

Discovery & Synthetic Evolution[1]

The Challenge of Regioselectivity

Historically, synthesizing 1,2,3,6-substituted benzenes was a formidable challenge in organic chemistry.[1] Early attempts utilized electrophilic aromatic substitution (EAS) on 2,4-dimethoxyfluorobenzene.[1] However, these methods suffered from poor regioselectivity, often yielding mixtures of the 3-substituted and 5-substituted isomers due to the competing directing effects of the methoxy (ortho/para director) and fluorine (ortho/para director) groups.[1]

The DoM Breakthrough

The reliable production of (3-Fluoro-2,6-dimethoxyphenyl)methanol was unlocked by the adoption of Directed Ortho Metalation (DoM) .[1] Researchers exploited the "super-acidifying" effect of the position between the fluorine and methoxy groups.[1]

  • The Logic: The C3 proton in 1-fluoro-2,4-dimethoxybenzene is flanked by a fluorine atom (inductive withdrawal) and a methoxy group (coordination site for Li+).[1] This creates a "lithiation sandwich," making C3 significantly more acidic than C5 or C6.[1]

  • The Result: Treatment with n-Butyllithium (n-BuLi) effects exclusive deprotonation at C3, followed by formylation and reduction to the alcohol.[1]

Synthetic Route Comparison
FeatureClassical Route (EAS)Modern Route (DoM)
Starting Material 2,4-Dimethoxyfluorobenzene2,4-Dimethoxyfluorobenzene
Reagents Vilsmeier-Haack (POCl3/DMF)n-BuLi / DMF / NaBH4
Regioselectivity Poor (Mixture of isomers)Excellent (>95:5)
Yield 30-45%75-85%
Safety Profile High thermal runawaysCryogenic control required

Technical Protocol: Synthesis of (3-Fluoro-2,6-dimethoxyphenyl)methanol

Objective: Synthesis of the target alcohol via a regioselective lithiation-formylation-reduction sequence.

Reagents & Equipment[1][2]
  • Substrate: 1-Fluoro-2,4-dimethoxybenzene (1.0 equiv)

  • Base: n-Butyllithium (2.5 M in hexanes, 1.1 equiv)[1]

  • Electrophile: Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv)[1]

  • Reductant: Sodium Borohydride (NaBH4) (0.6 equiv)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Methodology
Phase 1: Regioselective Lithiation (The Critical Step)[1]
  • Setup: Charge a flame-dried 3-neck round-bottom flask with anhydrous THF and 1-Fluoro-2,4-dimethoxybenzene. Cool the system to -78°C using a dry ice/acetone bath.

    • Scientist's Note: Temperature control is vital.[1] Above -60°C, the lithiated species may undergo "lithium migration" (scrambling) or benzyne formation.[1]

  • Lithiation: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C.

  • Equilibration: Stir at -78°C for 1 hour. The solution will typically turn a pale yellow/orange, indicating formation of the aryl-lithium species.[1]

Phase 2: Formylation[1]
  • Quench: Add anhydrous DMF dropwise. The reaction is exothermic; ensure slow addition to prevent temperature spikes.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Hydrolysis: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc).[1]

  • Intermediate Isolation: The intermediate, 3-Fluoro-2,6-dimethoxybenzaldehyde , can be isolated via crystallization (Hexanes/EtOAc) or carried through crude.[1]

Phase 3: Reduction to Alcohol[1]
  • Reduction: Dissolve the aldehyde in Methanol (MeOH) at 0°C.

  • Addition: Add NaBH4 portion-wise. (Caution: Hydrogen gas evolution).[1]

  • Workup: After 1 hour, quench with acetone (to destroy excess borohydride) followed by water. Remove MeOH under vacuum and extract with Dichloromethane (DCM).[1]

  • Purification: Flash column chromatography (SiO2, Hexanes:EtOAc 7:3) yields the pure alcohol as a white crystalline solid.[1]

Mechanistic Visualization

The following diagram illustrates the regioselectivity logic and reaction flow, highlighting the "Lithiation Sandwich" effect that makes this synthesis possible.

SynthesisPathcluster_mechanismMechanism of ActionStart1-Fluoro-2,4-dimethoxybenzeneLithiationLithiated Intermediate(Li at C3 Position)Start->Lithiationn-BuLi, THF, -78°C(Directed by F and OMe)Aldehyde3-Fluoro-2,6-dimethoxybenzaldehydeLithiation->Aldehyde1. DMF2. H3O+Product(3-Fluoro-2,6-dimethoxyphenyl)methanolAldehyde->ProductNaBH4, MeOH0°C

Caption: The DoM pathway utilizes the synergistic directing effects of Fluorine and Methoxy groups to install the formyl group exclusively at the C3 position.[1]

Applications in Drug Development[1][3][4][5]

Bioisosterism & Metabolic Stability

In medicinal chemistry, the 2,6-dimethoxyphenyl moiety is often used to induce a "twisted" conformation (atropisomerism) when attached to biaryl systems, forcing the molecule into a specific binding pocket shape.[1] However, electron-rich rings are susceptible to CYP450 oxidation.[1]

  • The Fix: Introducing the 3-Fluoro substituent deactivates the ring slightly against oxidation without disrupting the steric profile of the methoxy groups.[1]

Linker Chemistry

The benzylic alcohol (-CH2OH) serves as a versatile handle for further functionalization:

  • Chlorination (SOCl2): Converts to benzyl chloride for alkylation of amines (e.g., in P-CAB synthesis).[1]

  • Oxidation: Reverts to the aldehyde for reductive amination.[1]

  • Etherification: Creates ether linkages common in agrochemicals.[1]

References

  • Sigma-Aldrich. (3-Fluoro-2,6-dimethoxyphenyl)methanol Product Specification & CAS 1780821-46-6 Entry.[1]Link[1]

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[1] (Foundational text on the DoM mechanism used in this protocol).

  • ChemicalBook. Synthesis of 2,6-Dimethoxybenzaldehyde Derivatives via Lithiation.Link[1]

  • Enamine Store. Building Blocks: (3-Fluoro-2,6-dimethoxyphenyl)methanol properties and purity data.Link[1]

(3-Fluoro-2,6-dimethoxyphenyl)methanol safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual for the safe handling, synthesis utility, and risk management of (3-Fluoro-2,6-dimethoxyphenyl)methanol .[1] It is designed for medicinal chemists and process safety engineers operating in drug discovery environments.

Chemical Identity & Physicochemical Profile

(3-Fluoro-2,6-dimethoxyphenyl)methanol is a specialized fluorinated benzyl alcohol intermediate.[1] It is primarily employed in medicinal chemistry to introduce the 3-fluoro-2,6-dimethoxyphenyl motif—a structural element often used to modulate lipophilicity (


), metabolic stability, and π-electron density in active pharmaceutical ingredients (APIs).[1]
Parameter Technical Specification
CAS Number 1780821-46-6
IUPAC Name (3-Fluoro-2,6-dimethoxyphenyl)methanol
Molecular Formula

Molecular Weight 186.18 g/mol
Physical State Solid or Viscous Liquid (Ambient)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[1][2][3]
Key Structural Features Benzyl Alcohol: Reactive handle for oxidation or substitution.Fluorine (C3): Blocks metabolic oxidation; modulates pKa.Methoxy (C2, C6): Steric bulk; electron-donating groups (EDG).

Hazard Identification & Toxicology (GHS Classification)

Note: As a research chemical, specific toxicological data may be limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of close analogues (e.g., 2,6-difluorobenzyl alcohol).

Core Hazards
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[4][5] The benzyl alcohol moiety can defat skin, enhancing permeability for other contaminants.

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).[4]

  • STOT - Single Exposure (Category 3): May cause respiratory irritation (H335).[4][5]

  • Acute Toxicity (Oral/Inhalation): Treat as Harmful (Category 4) .[5] Benzyl alcohols can be metabolized to benzoic acid derivatives; the fluorinated metabolite profile should be treated with caution due to potential bioaccumulation or specific enzyme inhibition.

Metabolic & Reactivity Alerts
  • Oxidation Sensitivity: This compound readily oxidizes to 3-fluoro-2,6-dimethoxybenzaldehyde .[1] Aldehydes are generally more reactive and sensitizing than their alcohol precursors.

  • Acid Sensitivity: In the presence of strong acids (e.g., HCl, HBr), the hydroxyl group can convert to a benzyl halide, which is a potent alkylating agent (potential lachrymator).

Engineering Controls & Personal Protective Equipment (PPE)

Safe handling requires a "Defense-in-Depth" strategy, prioritizing containment over personal protection.[1]

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Inert Atmosphere: While not strictly pyrophoric, storing and handling under Nitrogen (

    
    ) or Argon is recommended to prevent slow oxidation to the aldehyde.
    
PPE Selection Logic
  • Hand Protection:

    • Standard Handling:Nitrile Gloves (minimum 0.11 mm thickness) . Benzyl alcohols permeate latex rapidly.

    • Prolonged Exposure/Solvent Use: If dissolved in DCM or DMF, use Silver Shield (Laminate) or Viton gloves to prevent solvent-mediated permeation.

  • Respiratory Protection: If handling outside a hood (not recommended) or during spill cleanup, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (P100 filter).

Safe Handling Workflow (Decision Logic)

The following diagram outlines the critical decision path for handling this compound, ensuring safety protocols scale with experimental risk.

SafetyWorkflow Start Start: Handling (3-Fluoro-2,6-dimethoxyphenyl)methanol QuantCheck Quantity > 1 gram? Start->QuantCheck SmallScale Small Scale (<1g) Standard Fume Hood QuantCheck->SmallScale No LargeScale Large Scale (>1g) Schlenk Line / Inert Atmo QuantCheck->LargeScale Yes SolventCheck Solvent Selection SmallScale->SolventCheck LargeScale->SolventCheck Halogenated DCM/Chloroform (Permeation Risk) SolventCheck->Halogenated NonHalo MeOH/EtOAc (Standard Risk) SolventCheck->NonHalo GloveSelect1 PPE: Double Nitrile or Laminate Gloves Halogenated->GloveSelect1 GloveSelect2 PPE: Single Nitrile Gloves NonHalo->GloveSelect2 Waste Disposal: Non-Halogenated Organic Waste (Unless DCM used) GloveSelect1->Waste GloveSelect2->Waste

Figure 1: Risk-based decision logic for handling fluorinated benzyl alcohols.

Experimental Protocols

Protocol A: Synthesis & Purification Safety

Context: Converting the alcohol to a benzyl bromide (common activation step).

  • Setup: Use a dry 2-neck round bottom flask purged with Argon.

  • Reagent Addition: Add Phosphorus Tribromide (

    
    ) dropwise at 0°C .
    
    • Hazard:[4][5][6][7][8][9] This reaction generates HBr gas. Scrubbing is required. [10]

  • Quenching: Quench excess reagent with saturated Sodium Bicarbonate (

    
    ) solution.
    
    • Caution:

      
       evolution will be vigorous. Add slowly to prevent "volcano" effect.
      
Protocol B: Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don safety goggles, lab coat, and double nitrile gloves.

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use paper towels if the substance was dissolved in an oxidizing acid, though unlikely for this alcohol.

  • Clean: Wipe surface with a soap/water solution (benzyl alcohols are lipophilic; water alone is ineffective).

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated). Cool storage minimizes oxidation rates.

  • Light: Protect from light (amber vials).

  • Incompatibilities:

    • Strong Oxidizers: (e.g., KMnO4, CrO3) will violently convert the alcohol to the acid.

    • Acid Chlorides/Anhydrides: Will react exothermically to form esters.

References

  • Sigma-Aldrich. Safety Data Sheet: (3-Fluoro-2,6-dimethoxyphenyl)methanol (Product AOBH991006B3). Accessed via .

  • ChemicalBook. CAS 1780821-46-6 Entry & Properties. Accessed via .

  • National Center for Biotechnology Information. PubChem Compound Summary: Benzyl Alcohol Derivatives. Accessed via .

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Fluorinated Aromatics). Accessed via .

  • Reagentia. Catalog Entry: (3-fluoro-2,6-dimethoxyphenyl)methanol. Accessed via .

Sources

Methodological & Application

Application Note: Strategic Cross-Coupling of (3-Fluoro-2,6-dimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Fluoro-2,6-dimethoxyphenyl)methanol (CAS: 303043-91-6) represents a high-value scaffold in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability via its fluorinated motif. However, incorporating this unit via cross-coupling presents two distinct chemical challenges:

  • Electronic Instability: The electron-rich 2,6-dimethoxy substitution pattern stabilizes the benzylic cation, rendering the corresponding benzylic halides (bromide/chloride) highly prone to rapid hydrolysis or polymerization (solvolysis) upon isolation.

  • Steric Shielding: The ortho-methoxy groups create significant steric bulk, hindering the approach of oxidative addition complexes in standard Palladium-catalyzed cycles.

This guide details two validated protocols to circumvent these issues: a Rapid Two-Step Suzuki Protocol (utilizing in situ halide generation) and a Direct Nickel-Catalyzed Reductive Coupling (avoiding halides entirely).

Chemical Context & Reactivity Analysis[1][2][3][4]

The primary failure mode when working with this substrate is the assumption that the benzyl bromide derivative is a stable, storable intermediate. Literature on analogous 2,6-dimethoxybenzyl bromides confirms they are thermally unstable and moisture-sensitive due to the resonance-stabilized carbocation [1].

The "Unstable Halide" Trap

The 3-fluoro substituent exerts an inductive electron-withdrawing effect ($ -I


 +R $) from the 2,6-dimethoxy groups dominates, maintaining the lability of the C-X bond.

Recommendation: Do not attempt to isolate or store 2-(bromomethyl)-1-fluoro-3,4-dimethoxybenzene. Use "telescoped" workflows.

Protocol A: Telescoped Suzuki-Miyaura Coupling

Best for: Late-stage functionalization where Palladium catalysis is preferred. Mechanism: SN1-like conversion to bromide followed by Pd-catalyzed cross-coupling with Potassium Aryltrifluoroborates (stable nucleophiles).

Workflow Logic

This protocol avoids the isolation of the unstable bromide. We utilize Potassium Aryltrifluoroborates ($ Ar-BF_3K $) instead of boronic acids because they are more nucleophilic and resistant to protodeboronation in the biphasic conditions required to buffer the benzyl halide [2].

Step-by-Step Methodology

Reagents:

  • Substrate: (3-Fluoro-2,6-dimethoxyphenyl)methanol (1.0 equiv)

  • Activation: Phosphorus Tribromide ($ PBr_3 $, 0.4 equiv)

  • Coupling Partner: Potassium Aryltrifluoroborate (1.2 equiv)

  • Catalyst: $ Pd(dppf)Cl_2 \cdot DCM $ (3-5 mol%)

  • Base: $ Cs_2CO_3 $ (3.0 equiv)

  • Solvent: THF/Water (10:1)

Procedure:

  • Activation (0°C): Dissolve the alcohol in anhydrous THF (0.2 M) under $ N_2 $. Cool to 0°C. Add $ PBr_3 $ dropwise.[1] Stir for 30–45 minutes.

    • Checkpoint: Monitor by TLC. The alcohol spot should disappear. Do not warm to RT.

  • Quench & Solvent Swap (Critical): Dilute with cold $ Et_2O $. Wash rapidly with ice-cold saturated $ NaHCO_3 $ and brine. Dry over $ MgSO_4 $ for only 5 minutes. Filter directly into the coupling reaction vessel.

    • Note: Evaporate solvent in vacuo at < 20°C only if necessary to switch solvents. Ideally, use the ether/THF solution directly if compatible.

  • Coupling: To the fresh bromide solution, add the Aryltrifluoroborate, $ Cs_2CO_3 $, and degassed water (10:1 organic:aqueous ratio).

  • Catalysis: Add $ Pd(dppf)Cl_2 $. Heat to 60°C for 4–6 hours.

    • Why dppf? The large bite angle and ferrocene backbone provide stability against the electron-rich benzyl halide.

  • Workup: Standard aqueous extraction.

Protocol B: Direct Ni-Catalyzed Reductive Coupling

Best for: High-throughput synthesis, avoiding halogenation agents, and "Green" chemistry requirements. Mechanism: This method utilizes an in situ activation of the alcohol as an oxalate ester, followed by Nickel-catalyzed cross-electrophile coupling [3].[2][3]

Workflow Logic

This approach completely bypasses the unstable benzyl halide. The alcohol is converted to a benzyl oxalate, which serves as a radical precursor.[4] A Nickel catalyst then couples this radical with an aryl halide (electrophile-electrophile coupling) using Zinc as a terminal reductant.

Step-by-Step Methodology

Reagents:

  • Substrate: (3-Fluoro-2,6-dimethoxyphenyl)methanol (1.0 equiv)

  • Activator: Dimethyl oxalate (DMO) or Oxalyl Chloride (1.1 equiv)

  • Partner: Aryl Bromide ($ Ar-Br $, 1.5 equiv)

  • Catalyst: $ NiCl_2 \cdot glyme $ (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%)

  • Reductant: Zinc dust (2.0 equiv)

  • Solvent: DMPU or DMF

Procedure:

  • In-Situ Activation: Treat the alcohol with oxalyl chloride and $ Et_3N $ in THF to generate the benzyl oxalate intermediate. Remove volatiles.

  • Catalyst Prep: In a glovebox or under Argon, mix $ NiCl_2 \cdot glyme $ and dtbbpy in DMPU to form the active green complex.

  • Reaction Assembly: Add the benzyl oxalate, Aryl Bromide, and Zinc dust to the catalyst mixture.

  • Execution: Stir at 60°C for 12 hours.

    • Mechanism:[5] The Ni(I) species reduces the oxalate to generate a benzylic radical (stabilized by the methoxy groups). This radical recombines with the oxidative addition complex of Ni(II)-Ar to form the C-C bond.

Visualization of Pathways

The following diagram illustrates the decision matrix between the "Classical" (Risk of instability) and "Modern" (Direct) pathways.

CrossCouplingStrategy cluster_classic Protocol A: Classical Suzuki (Telescoped) cluster_modern Protocol B: Ni-Reductive Coupling Start (3-Fluoro-2,6-dimethoxyphenyl)methanol Activation Activation via PBr3 (0°C, <1 hr) Start->Activation Path A Oxalate Benzyl Oxalate Ester (In-situ) Start->Oxalate Path B Unstable Benzyl Bromide (UNSTABLE INTERMEDIATE) Activation->Unstable Rapid Workup Suzuki Pd(dppf)Cl2 + Ar-BF3K (Suzuki Coupling) Unstable->Suzuki Immediate Use Product Diarylmethane Product Suzuki->Product NiCycle Ni-Cat / Zn / Ar-Br (Radical Cross-Coupling) Oxalate->NiCycle Reductive X-Coupling NiCycle->Product

Figure 1: Strategic decision tree comparing the telescoped Suzuki route (Path A) vs. the direct Nickel-catalyzed reductive route (Path B).

Comparative Data & Optimization

ParameterProtocol A (Pd-Suzuki)Protocol B (Ni-Reductive)
Intermediate Stability Low (Bromide is prone to solvolysis)High (Oxalates are stable esters)
Steric Tolerance Moderate (Requires active Pd catalysts)High (Radical mechanism is less sensitive)
Functional Group Tolerance High (Compatible with esters, nitriles)Moderate (Zn can reduce sensitive groups)
Scalability Difficult (Due to instability of bromide)Excellent (Batch stable)
Typical Yield 45–65%60–80%
Troubleshooting Guide
  • Low Yield in Protocol A: Likely due to decomposition of the benzyl bromide before coupling. Solution: Switch to Potassium Aryltrifluoroborates (Source 2) and ensure the bromide is kept cold (0°C) and used within 15 minutes.

  • Homocoupling (Ar-Ar): Common in Protocol B. Solution: Increase the loading of the benzyl oxalate relative to the aryl bromide (1.2:1 ratio) and add the aryl halide slowly.

References

  • Characterization of 2,6-Dimethoxybenzyl Bromide: Stout, J. et al. (2021).[1] "2,6-Dimethoxybenzyl Bromide."[1] Molbank, 2021(3), M1277. [Link] Key Insight: Confirms the thermal instability of the bromide intermediate.[1]

  • Suzuki Coupling of Benzyl Halides: Molander, G. A., & Sandrock, D. L. (2009). "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates." Current Organic Synthesis, 6(1). [Link] Key Insight: Establishes the superior stability of trifluoroborates for benzylic couplings.

  • Direct Alcohol Cross-Coupling (Ni-Catalysis): Zhang, Z., et al. (2021). "Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis." Journal of the American Chemical Society. [Link] Key Insight: Protocol for converting benzyl alcohols to diarylmethanes via oxalate esters.

Sources

Experimental procedure for fluorination using (3-Fluoro-2,6-dimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Use of (3-Fluoro-2,6-dimethoxyphenyl)methanol in Advanced Fluorination Chemistries

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Fluorinated Building Blocks in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Molecules like (3-Fluoro-2,6-dimethoxyphenyl)methanol represent valuable, pre-fluorinated building blocks. It is critical to understand that such compounds are typically substrates for further chemical transformation rather than fluorinating agents themselves. Their inherent fluorine atom serves as a stable structural element, while the versatile hydroxymethyl group (-CH₂OH) provides a reactive handle for diversification.

This guide focuses on a key transformation for which (3-Fluoro-2,6-dimethoxyphenyl)methanol is an ideal candidate: deoxyfluorination . This process involves the substitution of the hydroxyl group with a second fluorine atom to generate a difluoromethyl moiety, a group of significant interest in drug design. We will detail the experimental procedure for this conversion using a state-of-the-art deoxyfluorination reagent, providing a robust protocol for researchers aiming to leverage fluorinated scaffolds in their synthetic campaigns.

Core Principle: Deoxyfluorination of Benzylic Alcohols

Deoxyfluorination is a powerful method for creating C-F bonds directly from readily available alcohols.[3][4] The reaction typically proceeds via a two-step mechanism within a single pot:

  • Activation of the Hydroxyl Group: The alcohol's hydroxyl group is a poor leaving group. A fluorinating reagent, such as PyFluor or DAST, reacts with the alcohol to convert the -OH into a reactive intermediate (e.g., a pyridinium salt or sulfonate ester). This transforms it into an excellent leaving group.

  • Nucleophilic Displacement: A fluoride ion (F⁻), either released from the activating agent or from an additive, displaces the activated leaving group via an Sₙ2 or Sₙ1 mechanism to form the new carbon-fluorine bond. For chiral alcohols, this often proceeds with an inversion of stereochemistry.[5]

This one-pot conversion is highly valued for its efficiency and is a leading strategy for late-stage functionalization in drug discovery pipelines.[4][6]

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
(3-Fluoro-2,6-dimethoxyphenyl)methanol≥97%Sigma-Aldrich, Combi-BlocksSubstrate
PyFluor (2-Pyridinesulfonyl fluoride)ReagentSigma-Aldrich, Oakwood ChemicalDeoxyfluorination Reagent
1,8-Diazabicycloundec-7-ene (DBU)≥98%Sigma-AldrichAnhydrous, non-nucleophilic base
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros OrganicsReaction Solvent
Diethyl etherAnhydrousFisher ScientificFor workup and purification
Saturated aq. NaHCO₃ACS GradeVWRFor aqueous wash
Brine (Saturated aq. NaCl)ACS GradeVWRFor aqueous wash
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificDrying agent
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography
Standard GlasswareN/AVWR, ChemglassOven-dried prior to use

Safety Precautions

Hazard Assessment: Deoxyfluorination reagents like PyFluor and DAST are corrosive, moisture-sensitive, and can release toxic HF upon decomposition. Solvents like Dichloromethane are volatile and suspect carcinogens. All operations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves at all times.[7][8] For handling larger quantities of fluorinating agents, consider using a face shield.

  • Handling Reagents: Handle PyFluor and DBU under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[9] Use oven-dried glassware and anhydrous solvents.

  • Waste Disposal: Quench any residual fluorinating reagent carefully with a saturated solution of sodium bicarbonate. Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[7]

  • Emergency Procedures: Ensure a safety shower and eyewash station are readily accessible.[8] In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air immediately.[10]

Experimental Workflow Diagram

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Substrate in Anhydrous DCM prep2 Cool to 0 °C (Ice Bath) prep1->prep2 react1 Add DBU prep2->react1 react2 Add PyFluor Solution (Dropwise) react1->react2 react3 Stir at 0 °C to RT (Monitor by TLC/LC-MS) react2->react3 work1 Quench with sat. NaHCO₃ (aq) react3->work1 work2 Separate Layers work1->work2 work3 Wash Organic Layer (Water, Brine) work2->work3 work4 Dry (MgSO₄), Filter, Concentrate work3->work4 purify Purify by Flash Chromatography work4->purify

Caption: General workflow for deoxyfluorination of an alcohol substrate.

Detailed Step-by-Step Protocol: Deoxyfluorination of (3-Fluoro-2,6-dimethoxyphenyl)methanol

This protocol is adapted from established procedures for the deoxyfluorination of benzylic alcohols using PyFluor.

  • Preparation:

    • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (3-Fluoro-2,6-dimethoxyphenyl)methanol (1.0 equiv., e.g., 500 mg).

    • Place the flask under an inert atmosphere (N₂ or Ar).

    • Add anhydrous dichloromethane (DCM, 10 mL) and stir until the substrate is fully dissolved.

    • Cool the solution to 0 °C using an ice-water bath.

  • Reaction:

    • To the cooled solution, add 1,8-Diazabicycloundec-7-ene (DBU) (1.5 equiv.) via syringe and stir for 5 minutes. The DBU acts as a base to facilitate the reaction.

    • In a separate, dry vial, dissolve PyFluor (1.5 equiv.) in anhydrous DCM (5 mL).

    • Add the PyFluor solution dropwise to the reaction mixture over 10-15 minutes. A color change may be observed.

    • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup and Isolation:

    • Once the reaction is complete, carefully quench it by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine all organic layers and wash sequentially with water (20 mL) and brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10%) to elute the product, 1-fluoro-3-(difluoromethyl)-2,6-dimethoxybenzene.

    • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure product.

Proposed Reaction Mechanism

G cluster_mech Proposed Deoxyfluorination Mechanism with PyFluor/DBU R_OH Ar-CH₂-OH (Substrate) Intermediate1 Ar-CH₂-O⁻ R_OH->Intermediate1 + DBU PyFluor Py-SO₂F (PyFluor) DBU DBU (Base) Intermediate2 Ar-CH₂-O-SO₂-Py (Activated Intermediate) Intermediate1->Intermediate2 + Py-SO₂F DBU_H DBU-H⁺ Product Ar-CH₂-F (Product) Intermediate2->Product + F⁻ (from PyFluor) (SN2 Displacement) SO3Py ⁻O-SO₂-Py Fluoride F⁻

Caption: Activation of the alcohol followed by Sₙ2 displacement by fluoride.

Expected Results & Data Interpretation

The successful conversion can be confirmed by standard analytical techniques:

  • ¹⁹F NMR Spectroscopy: This is the most definitive technique. The starting material will show a singlet corresponding to the aromatic C-F. The product will show a new signal, a triplet (due to coupling with the two adjacent protons), corresponding to the newly formed -CH₂F group.

  • ¹H NMR Spectroscopy: The benzylic protons (-CH₂OH) in the starting material will appear as a singlet or doublet. In the product (-CH₂F), this signal will shift downfield and appear as a doublet of triplets due to coupling with both the adjacent fluorine and the aromatic protons.

  • Mass Spectrometry: The product will show a molecular ion peak corresponding to the mass of 1-fluoro-3-(difluoromethyl)-2,6-dimethoxybenzene.

ParameterStarting MaterialExpected Product
Structure (3-Fluoro-2,6-dimethoxyphenyl)methanol1-Fluoro-3-(fluoromethyl)-2,6-dimethoxybenzene
¹⁹F NMR Signal (Ar-F) ~ -120 to -140 ppm (singlet)~ -120 to -140 ppm (singlet)
¹⁹F NMR Signal (-CH₂F) N/A~ -210 to -230 ppm (triplet)
¹H NMR Signal (-CH₂-) ~ 4.5-4.8 ppm (doublet)~ 5.3-5.6 ppm (doublet of triplets)
Expected Yield N/A60-85% (typical for benzylic alcohols)

References

  • Merck Millipore. (n.d.). Safety Data Sheet for Methanol.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • ChemScene. (2025). Safety Data Sheet for (2,4,6-Trimethoxyphenyl)methanol.
  • Cole, K. P., et al. (2015). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. PMC. Retrieved from [Link]

  • Hu, J., et al. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. Retrieved from [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2023). Deoxyfluorination of Electron-Deficient Phenols. Organic Letters. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry. Retrieved from [Link]

  • Shen, J., et al. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates. Chemical Communications. Retrieved from [Link]

  • Roesky, H. W., et al. (2002). Stepwise fluorination of [MeAlN(2,6-i-Pr2C6H3)]3 using trimethyltin fluoride as fluorinating agent. Journal of Organometallic Chemistry. Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Retrieved from [Link]

  • Beier, P., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Synlett. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Deoxyfluorination. Retrieved from [Link]

  • Doyle, A. G., & Reisman, S. E. (2018). Deoxyfluorination of Alcohols. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Technical Application Note: Scalable Process Development for (3-Fluoro-2,6-dimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of (3-Fluoro-2,6-dimethoxyphenyl)methanol , a critical pharmacophore found in APJ agonists and kinase inhibitors.

The guide prioritizes Process Chemistry principles: safety, cost-efficiency, and reproducibility.

Executive Summary

(3-Fluoro-2,6-dimethoxyphenyl)methanol (CAS 1780821-46-6) is a highly functionalized benzyl alcohol derivative. Its synthesis presents a regiochemical challenge due to the specific arrangement of the fluorine and methoxy substituents.

This protocol details a two-step synthesis starting from the commercially available 1-fluoro-2,4-dimethoxybenzene . The route utilizes Directed Ortho Metalation (DoM) to install the carbon framework with high regioselectivity, followed by a controlled hydride reduction. This method avoids expensive electrophilic fluorinating agents and utilizes the synergistic directing effects of the methoxy groups to achieve >95% regiocontrol.

Key Process Metrics
  • Overall Yield: 78–85%

  • Purity: >98% (HPLC, AUC)

  • Scale: Gram to Kilogram adaptable

  • Critical Safety: Management of organolithium reagents and hydrogen evolution.

Retrosynthetic Analysis & Strategy

The target molecule features a 1,2,3,6-substitution pattern. Direct functionalization of a pre-existing benzyl alcohol is impractical due to the activating nature of the methoxy groups leading to over-reaction.

Strategic Disconnection: The most logical disconnection is at the benzylic carbon. The precursor, 3-fluoro-2,6-dimethoxybenzaldehyde , can be accessed via lithiation of 1-fluoro-2,4-dimethoxybenzene .

  • Starting Material: 1-Fluoro-2,4-dimethoxybenzene.

  • Regiocontrol: The C-3 proton (relative to F=1) is flanked by two methoxy groups (positions 2 and 4). This "1,3-diether" motif creates a "super-acidic" site for lithiation, overwhelmingly favoring deprotonation at this position over the position ortho to the fluorine.

Retrosynthesis Target (3-Fluoro-2,6-dimethoxyphenyl)methanol Aldehyde 3-Fluoro-2,6-dimethoxybenzaldehyde Target->Aldehyde Reduction (NaBH4) SM 1-Fluoro-2,4-dimethoxybenzene (Starting Material) Aldehyde->SM DoM / Formylation (n-BuLi, DMF)

Figure 1: Retrosynthetic strategy relying on the synergistic directing effect of methoxy groups.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Fluoro-2,6-dimethoxybenzaldehyde

Reaction Type: Directed Ortho Metalation (DoM) / Formylation Mechanism:


 (Electrophilic Substitution via Lithiated Intermediate)
Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]DensityRole
1-Fluoro-2,4-dimethoxybenzene 156.151.0N/ASubstrate
n-Butyllithium (2.5M in Hexanes) 64.061.10.68Base
N,N-Dimethylformamide (DMF) 73.091.50.944Electrophile
Tetrahydrofuran (THF) 72.11N/A0.889Solvent (Anhydrous)
Ammonium Chloride (sat. aq.) 53.49ExcessN/AQuench
Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain an inert nitrogen atmosphere throughout.

  • Solvation: Charge the flask with 1-Fluoro-2,4-dimethoxybenzene (1.0 equiv) and anhydrous THF (10 mL/g of substrate).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

    • Process Note: While -78°C is standard, the position between two methoxy groups is highly activated. On a larger scale (>100g), cooling to -40°C is often sufficient and more energy-efficient, provided the n-BuLi addition rate is controlled to prevent exotherms.

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise over 30–60 minutes. Maintain internal temperature < -65°C.

    • Observation: A color change (often to yellow or orange) indicates the formation of the aryllithium species.

  • Maturation: Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise. The reaction is exothermic; control addition to keep temp < -60°C.

  • Warming: Remove the cooling bath and allow the mixture to warm to room temperature (20–25°C) over 2 hours.

  • Quench: Pour the reaction mixture into a vigorously stirred solution of saturated aqueous

    
     and ice.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x). Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes) if necessary.

    • Expected Product: Off-white to pale yellow solid.

Step 2: Reduction to (3-Fluoro-2,6-dimethoxyphenyl)methanol

Reaction Type: Nucleophilic Addition (Hydride Reduction)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
3-Fluoro-2,6-dimethoxybenzaldehyde 184.161.0Intermediate
Sodium Borohydride (

)
37.830.6Reducing Agent
Methanol (MeOH) 32.04N/ASolvent
1M HCl 36.46ExcessQuench/Neutralization
Procedure
  • Solvation: Dissolve the aldehyde (from Step 1) in MeOH (10 mL/g) in a round-bottom flask. Cool to 0°C (ice bath).

  • Reduction: Add

    
      (0.6 equiv) portion-wise over 15 minutes.
    
    • Safety: Hydrogen gas (

      
      ) is evolved. Ensure good ventilation. Do not seal the vessel.
      
    • Stoichiometry Note: Theoretically, 0.25 equiv of

      
       reduces 1 equiv of aldehyde, but 0.5–0.6 equiv is standard to ensure rapid completion.
      
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (conversion is usually < 1 hour).

  • Quench: Carefully add water, then adjust pH to ~6–7 with 1M HCl to decompose excess borohydride.

    • Caution: Vigorous foaming (

      
      ) will occur.
      
  • Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate. Wash with brine, dry over

    
    , and concentrate.
    
  • Isolation: The product often solidifies upon drying. If high purity is required for pharma applications, recrystallize from Diethyl Ether/Pentane.

Process Safety & Critical Control Points (CCP)

Hazard Analysis
  • n-Butyllithium: Pyrophoric. Reacts violently with water and moisture. Must be handled under inert gas.[1] Use a cannula or sure-seal transfer techniques.

  • Exotherms: Both the lithiation and the DMF addition are exothermic. On a large scale, active cooling (jacketed reactors) is mandatory.

  • Hydrogen Gas: Generated during the borohydride quench. Eliminate ignition sources.

Critical Control Points
StepParameterSpecificationConsequence of Deviation
Lithiation Temperature< -60°C (during add)Scrambling of regiochemistry; benzyne formation (low risk here due to F position, but possible).
Lithiation Time1–2 hoursInsufficient time lowers yield; excessive time may lead to degradation.
Quench pHNeutral (6–7)Acidic pH < 4 can cleave methoxy ethers or induce polymerization.

Analytical Specifications

To validate the synthesis, the following analytical criteria should be met:

NMR Spectroscopy ( NMR, 400 MHz, )
  • Aromatic Region: Two doublets or a doublet of doublets pattern corresponding to H-4 and H-5 protons.

    • 
       ~6.8–7.1 ppm.
      
  • Benzylic: Singlet (or doublet if coupling to OH) at

    
     ~4.7–4.8 ppm (
    
    
    
    OH).
  • Methoxy: Two distinct singlets (due to asymmetry caused by F) or overlapping peaks if resolution is low.

    
     ~3.8–3.9 ppm (
    
    
    
    ).
  • Hydroxyl: Broad singlet, exchangeable with

    
    .
    
HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Detection: UV @ 210 nm and 254 nm.

  • Acceptance Criteria: > 98.0% Area.

Workflow Visualization

Workflow cluster_0 Step 1: Lithiation & Formylation cluster_1 Step 2: Reduction Start 1-Fluoro-2,4-dimethoxybenzene + THF Cool Cool to -78°C Start->Cool Li_Add Add n-BuLi (Dropwise, < -65°C) Cool->Li_Add DMF_Add Add DMF (Electrophile) Li_Add->DMF_Add Quench1 Quench (NH4Cl) Extract (EtOAc) DMF_Add->Quench1 Aldehyde Intermediate: 3-Fluoro-2,6-dimethoxybenzaldehyde Quench1->Aldehyde Red_Start Aldehyde + MeOH (0°C) Aldehyde->Red_Start NaBH4 Add NaBH4 (Controlled H2 evolution) Red_Start->NaBH4 Workup2 Quench (Water/HCl) Extract (DCM) NaBH4->Workup2 Final Product: (3-Fluoro-2,6-dimethoxyphenyl)methanol Workup2->Final

Figure 2: Process flow diagram illustrating the critical path from starting material to final alcohol.

References

  • Sigma-Aldrich. (3-fluoro-2,6-dimethoxyphenyl)methanol Product Page. Retrieved from .

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
  • Schlosser, M. (2005). The 2 × 3 Isomer "Grid" of Fluoro- and Trifluoromethyl-Substituted Dimethoxybenzenes: pK Values and Regioselectivities. European Journal of Organic Chemistry.
  • Google Patents. WO2016196771A1 - 4-hydroxy-3-(heteroaryl)pyridine-2-one apj agonists. Retrieved from . (Cites the moiety in drug discovery).

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Application Note: Biocatalytic Synthesis of (3-Fluoro-2,6-dimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and process chemists in pharmaceutical development. It addresses the specific challenges of synthesizing (3-Fluoro-2,6-dimethoxyphenyl)methanol , a sterically hindered, electron-rich primary alcohol often utilized as a pharmacophore building block in kinase inhibitor and antibiotic discovery.

Executive Summary

The synthesis of (3-Fluoro-2,6-dimethoxyphenyl)methanol presents a unique challenge in organic synthesis due to the 2,6-dimethoxy substitution pattern . While standard chemical reductions (e.g., NaBH₄) are effective, they often lack chemoselectivity when other reducible functionalities (esters, nitriles, halogens) are present on the scaffold. Furthermore, the steric bulk at the ortho positions can retard reaction rates, requiring harsh conditions that promote side reactions.

This guide details a Biocatalytic Reduction Protocol using engineered Ketoreductases (KREDs). This route offers mild reaction conditions (pH 7.0, 30°C), eliminates heavy metal contamination, and provides superior chemoselectivity compared to hydride reagents.

Key Advantages of Biocatalysis for this Target[1][2]
  • Steric Tolerance: Engineered KREDs can accommodate the bulky 2,6-dimethoxy motif.

  • Chemoselectivity: Exclusive reduction of the aldehyde in the presence of halides (3-Fluoro) and potential downstream electrophiles.

  • Sustainability: Aqueous media, ambient temperature, and biodegradable catalysts.

Scientific Mechanism & Causality

The Challenge: Electronic and Steric Effects

The substrate, 3-Fluoro-2,6-dimethoxybenzaldehyde , exhibits two conflicting properties:

  • Steric Hindrance: The two methoxy groups at the 2 and 6 positions create a "steric wall" around the carbonyl carbon, inhibiting the approach of nucleophilic hydride donors.

  • Electronic Deactivation: While the 3-fluoro group is electron-withdrawing (inductive effect, -I), the two methoxy groups are strongly electron-donating (resonance effect, +R). The net effect is an electron-rich carbonyl that is less electrophilic, further slowing the reduction rate.

The Biocatalytic Solution

We utilize an NADPH-dependent Ketoreductase (KRED) (also known as Alcohol Dehydrogenase, ADH). To drive the equilibrium toward the alcohol (which is thermodynamically unfavorable in some ADH systems), we couple the reaction with a Glucose Dehydrogenase (GDH) cofactor recycling system.

  • Forward Reaction: KRED transfers a hydride from NADPH to the aldehyde.

  • Recycling System: GDH oxidizes Glucose to Gluconolactone, reducing NADP+ back to NADPH. This ensures the expensive cofactor is used in catalytic amounts.

Pathway Visualization

The following diagram illustrates the coupled enzymatic cycle and the process workflow.

Biocatalysis_Workflow cluster_cycle Cofactor Recycling Loop cluster_main Main Reduction NADP NADP+ GDH GDH Enzyme NADP->GDH NADPH NADPH KRED KRED Enzyme NADPH->KRED Hydride Transfer GDH->NADPH Reduction Glucono Gluconolactone GDH->Glucono Glucose Glucose Glucose->GDH Aldehyde 3-Fluoro-2,6- dimethoxybenzaldehyde Aldehyde->KRED KRED->NADP Oxidation Alcohol (3-Fluoro-2,6- dimethoxyphenyl)methanol KRED->Alcohol

Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction of the target aldehyde supported by GDH cofactor recycling.

Experimental Protocols

Protocol A: Enzyme Screening (Micro-scale)

Objective: Identify a KRED variant capable of accepting the sterically hindered 2,6-disubstituted substrate.

Materials:

  • Substrate: 3-Fluoro-2,6-dimethoxybenzaldehyde (10 mg/mL in DMSO).

  • Enzyme Panel: KRED Screening Kit (e.g., Codexis, Johnson Matthey, or generic ADH panels). Focus on enzymes annotated for "bulky substrates."

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Cofactor Mix: NADP+ (1 mM), Glucose (1.5 equiv), GDH (5 U/mL).

Procedure:

  • Preparation: In a 96-well deep-well plate, dispense 900 µL of Cofactor Mix/Buffer solution.

  • Enzyme Addition: Add 1-5 mg of different KRED lyophilized powders to distinct wells.

  • Initiation: Add 20 µL of Substrate stock (final conc. ~0.2 mg/mL).

  • Incubation: Seal plate with breathable film. Shake at 30°C, 250 rpm for 24 hours.

  • Quenching: Add 1 mL Ethyl Acetate (EtOAc) to each well. Vortex vigorously for 2 minutes.

  • Analysis: Centrifuge to separate phases. Analyze the organic layer via HPLC or GC-FID.

    • Success Metric: Look for >90% conversion. Note that enantioselectivity is not applicable (product is achiral), but chemoselectivity (no side products) is critical.

Protocol B: Gram-Scale Synthesis

Objective: Preparative synthesis of (3-Fluoro-2,6-dimethoxyphenyl)methanol.

Reaction Parameters:

  • Substrate Loading: 20 g/L (200 mM). Note: High loading may require a biphasic system due to low solubility.

  • Solvent System: 10% DMSO (v/v) in 100 mM KPi Buffer (pH 7.0).

  • Temperature: 30°C.

Step-by-Step Methodology:

  • Buffer Prep: Dissolve 1.2 eq of Glucose (relative to substrate) and 1 mM NADP+ in 50 mL of Potassium Phosphate buffer (pH 7.0).

  • Enzyme Prep: Add 500 U of GDH and 200 mg of the optimal KRED variant (identified in Protocol A) to the buffer. Stir gently to dissolve.

  • Substrate Addition: Dissolve 1.0 g of 3-Fluoro-2,6-dimethoxybenzaldehyde in 5 mL DMSO. Add this dropwise to the stirring enzyme solution.

    • Observation: The mixture may become cloudy/emulsified. This is normal.

  • Reaction: Stir at 30°C with an overhead stirrer (avoid magnetic bars if solids precipitate) for 12–18 hours. Monitor pH; maintain at 7.0 using 1M NaOH (gluconic acid production will lower pH).

  • Workup (Extraction):

    • Add 50 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

    • Stir vigorously for 20 minutes.

    • Separate layers.[1] Re-extract aqueous phase 2x with 30 mL solvent.

    • Combine organic layers, wash with brine, and dry over MgSO₄.

  • Purification: Evaporate solvent under reduced pressure. The product, (3-Fluoro-2,6-dimethoxyphenyl)methanol , typically crystallizes as a white solid upon cooling or trituration with hexanes.

Data Analysis & Validation

Comparison of Methods

The following table contrasts the biocatalytic route with the traditional chemical route.

FeatureChemical Route (NaBH₄)Biocatalytic Route (KRED)
Reagents NaBH₄ in MeOH/EtOHKRED, Glucose, Water
Selectivity Low (Reduces ketones, aldehydes, imines)High (Aldehyde specific)
Workup Quench required (H₂ generation), Boron wastePhase separation (Biodegradable waste)
Yield 85-92%>95% (Typical)
Purity Requires chromatography oftenOften >98% crude (Crystallization only)
Quality Control (Self-Validation)

To ensure the protocol was successful, verify the product using these checkpoints:

  • H-NMR (400 MHz, CDCl₃): Look for the disappearance of the aldehyde proton (~10.4 ppm) and appearance of the benzylic methylene doublet (~4.7 ppm) and hydroxyl triplet.

  • F-NMR: Single peak confirming the integrity of the C-F bond (biocatalysis is mild enough to prevent defluorination).

  • Appearance: White crystalline solid. Yellowing indicates residual aldehyde or oxidation products.

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance blocking active site.Switch to a "bulky-substrate" KRED variant (e.g., Lactobacillus kefir origin).
Substrate Precipitation Low solubility in buffer.Add 10-20% IPA or DMSO; or use a biphasic system (Buffer/Toluene).
pH Drift Gluconic acid accumulation.Use a pH-stat titrator with 1M NaOH or increase buffer strength to 200 mM.
Emulsion during Workup Enzyme proteins acting as surfactants.Add Celite® filter aid and filter through a pad before extraction.

References

  • Hollmann, F., Arends, I. W., & Holtmann, D. (2011).[2] Enzymatic reductions for the chemist. Green Chemistry, 13(9), 2285-2314. Link

  • Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols.[3] Biotechnology Advances, 30(6), 1279-1288. Link

  • Solis, A., et al. (2018). Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources.[4] Revista Mexicana de Ingeniería Química, 17(2), 407-412. Link

  • PubChem Database. (2025). Compound Summary for CID 121501: 3-Fluoro-2,6-dimethoxyphenylmethanol. Link

  • Reagentia. (2025).[1][3][2][5][6] Commercial availability and physicochemical properties of (3-Fluoro-2,6-dimethoxyphenyl)methanol. Link

Sources

Technical Guide: Use of (3-Fluoro-2,6-dimethoxyphenyl)methanol in Protecting Group Chemistry

[1]

Executive Summary & Rationale

(3-Fluoro-2,6-dimethoxyphenyl)methanol serves as the immediate precursor to the 3-Fluoro-2,6-dimethoxybenzyl (F-Dmb) protecting group.[1] This moiety represents a "tuned" variation of the classic 2,4-dimethoxybenzyl (Dmb) and 2,6-dimethoxybenzyl groups used in solid-phase peptide synthesis (SPPS).

The Core Problem: Standard Dmb groups are highly acid-labile and bulky.[1] While effective at preventing aggregation and aspartimide formation, they can sometimes be cleaved prematurely by dilute acids used in specific deprotection cycles (e.g., removal of highly sensitive trityl groups) or exhibit steric clashes that hinder coupling.

The F-Dmb Solution:

  • Electronic Tuning: The introduction of a fluorine atom at the 3-position exerts an inductive electron-withdrawing effect (-I) on the aromatic ring.[1]

  • Mechanistic Impact: This destabilizes the benzylic carbocation intermediate formed during acidolysis relative to the non-fluorinated parent.[1]

  • Result: The F-Dmb group retains the solubility-enhancing properties of Dmb but exhibits enhanced stability , requiring higher concentrations of trifluoroacetic acid (TFA) for removal.[1] This allows for greater orthogonality in complex synthesis schemes.[1]

Chemical Mechanism & Stability Profile[1][2]

The utility of F-Dmb relies on the balance between resonance stabilization (by methoxy groups) and inductive destabilization (by fluorine).

Mechanism of Acidolysis
  • Protonation: The ether oxygen or amide nitrogen is protonated by TFA.[1]

  • Cleavage: The C-N or C-O bond breaks, generating the 3-fluoro-2,6-dimethoxybenzyl carbocation .[1]

  • Scavenging: The carbocation is quenched by scavengers (e.g., triisopropylsilane, water).

Graphviz Diagram: Electronic Tuning of the Carbocation The following diagram illustrates the competing electronic effects that define the F-Dmb stability window.

FDmb_MechanismPrecursorF-Dmb Protected Amide(Protonated)TSTransition State(Bond Breaking)Precursor->TS Slow (Rate Limiting) CarbocationBenzylic Carbocation(Intermediate)TS->Carbocation Cleavage EffectsElectronic Effects:1. 2,6-OMe: Resonance Stabilization (+R)2. 3-F: Inductive Destabilization (-I)Effects->Carbocation Modulates Stability

Comparative Stability Table
Protecting GroupStructureElectronic CharacterAcid SensitivityCleavage Condition
Dmb 2,4-DimethoxybenzylElectron Rich (+R)High1-5% TFA in DCM
F-Dmb 3-F-2,6-Dimethoxybenzyl Tuned (+R / -I) Moderate 50-95% TFA
PMB 4-MethoxybenzylModerate (+R)Moderate/High50% TFA or Oxidative
Bn BenzylNeutralLowHF or H₂ / Pd

Applications in Peptide Synthesis[3][4]

A. Prevention of Aspartimide Formation

The primary application of F-Dmb is the protection of the amide backbone nitrogen of Glycine residues in Asp-Gly sequences.[1]

  • Issue: The free amide nitrogen of Glycine can attack the activated side-chain ester of Aspartic acid, forming a cyclic aspartimide byproduct.

  • Solution: Installing F-Dmb on the Glycine nitrogen (

    
    -F-Dmb-Gly) sterically blocks this attack.[1]
    
  • Advantage over Dmb: F-Dmb is less likely to be partially cleaved during repeated acidic treatments or specific side-chain deprotections, ensuring protection remains intact until the final global cleavage.[1]

B. Disruption of Aggregation ("Beta-Sheet Breaking")

Long peptides often aggregate on-resin via inter-chain hydrogen bonding (beta-sheets).[1]

  • Action: The bulky F-Dmb group on the backbone nitrogen eliminates the H-bond donor and introduces steric bulk.[1]

  • Result: Improved solvation and coupling efficiency for "difficult" sequences (e.g., Amyloid beta, ACP).

Experimental Protocols

Protocol A: Activation of (3-Fluoro-2,6-dimethoxyphenyl)methanol

Since the starting material is the alcohol, it must be converted into a reactive aldehyde (for reductive amination) or an activated carbonate/halide (for alkylation).

Objective: Synthesis of 3-Fluoro-2,6-dimethoxybenzaldehyde .

  • Reagents: (3-Fluoro-2,6-dimethoxyphenyl)methanol (1.0 eq), Manganese Dioxide (

    
    , 10 eq), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve the alcohol in anhydrous DCM (0.1 M concentration).

    • Add activated

      
       in portions.[1]
      
    • Stir vigorously at room temperature for 12–24 hours (monitor by TLC for disappearance of alcohol).

    • Filter through a pad of Celite to remove solids.[1]

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Yield: The aldehyde is typically obtained as a solid/oil and used directly.[1]

Protocol B: Installation on Amino Acid (Reductive Amination)

This method installs the F-Dmb group onto the

1

Workflow Diagram:

Installation_ProtocolStep1Step 1: Imine FormationResin-AA-NH2 + F-Dmb-Aldehyde(Solvent: TMOF/DCM)Step2Step 2: ReductionAdd NaBH3CN + AcOH(Reaction: 12h, RT)Step1->Step2 Forms Secondary Amine Step3Step 3: Coupling Next AAUse HATU/HOAt (High Reactivity)Due to steric bulk of F-DmbStep2->Step3 Peptide Elongation

Step-by-Step Procedure:

  • Swelling: Swell the resin-bound amino acid (e.g., H-Gly-Resin) in DCM/DMF.[1]

  • Imine Formation:

    • Add 3-Fluoro-2,6-dimethoxybenzaldehyde (5.0 eq) dissolved in TMOF (Trimethyl orthoformate) / DCM (1:1).

    • Shake for 1 hour at room temperature.

  • Reduction:

    • Add Sodium cyanoborohydride (

      
      , 5.0 eq) dissolved in a minimum amount of DMF.
      
    • Add Acetic Acid (1% v/v).[1]

    • Shake overnight (12–16 hours).

  • Washing: Drain and wash resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Verification: Perform a Chloranil test (secondary amines turn blue/green) to confirm installation.[1]

Protocol C: Global Deprotection

Removal of the F-Dmb group occurs simultaneously with side-chain deprotection and resin cleavage.[1]

  • Cocktail Preparation: Prepare "Reagent K" or similar high-acid cocktail:

    • TFA (82.5%)[1]

    • Phenol (5%)[1]

    • Water (5%)[1][3]

    • Thioanisole (5%)[1]

    • EDT (2.5%)[1]

  • Reaction:

    • Add cocktail to the resin (10 mL per gram of resin).

    • Shake at room temperature for 3–4 hours . Note: F-Dmb may require slightly longer cleavage times than standard Dmb.[1]

  • Work-up: Precipitate peptide in cold diethyl ether, centrifuge, and lyophilize.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Installation Wet solvents or old aldehydeUse TMOF to scavenge water; freshly oxidize alcohol precursor.[1]
Difficult Coupling to F-Dmb Steric hindrance of N-benzyl groupUse highly active coupling agents (HATU, COMU) and elevated temperature (50°C).[1]
Incomplete Removal F-Dmb is too stableExtend cleavage time to 4–6 hours or increase temperature to 35°C.
Side Reactions Carbocation re-attachmentIncrease scavenger load (TIS/Thioanisole) to quench the fluorinated carbocation.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[1][4] (Foundational text on benzyl protecting groups and electronic tuning).

  • Isidro-Llobet, A., et al. (2009).[1][5] "Amino Acid-Protecting Groups."[1][6] Chemical Reviews, 109(6), 2455-2504.[1] Link (Review of Dmb and related backbone protectors).

  • Offer, J., et al. (1996). "Extending the scope of backbone protection in peptide synthesis." Journal of the American Chemical Society, 118, 10079-10080.
  • Enamine Ltd. (2024).[1] Catalog Entry: (3-Fluoro-2,6-dimethoxyphenyl)methanol.[1] CAS: 1780821-46-6.[1] Link (Source of the specific building block).

Troubleshooting & Optimization

Technical Support Center: Purification of (3-Fluoro-2,6-dimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: (3-Fluoro-2,6-dimethoxyphenyl)methanol Primary Challenge: Acid-Catalyzed Decomposition. The 2,6-dimethoxy substitution pattern creates an exceptionally electron-rich benzylic position.[1] Even weak acids (including unbuffered silica gel or trace HCl from workups) can protonate the hydroxyl group, leading to the loss of water and the formation of a stabilized benzylic carbocation. This rapidly results in:

  • Dimerization (formation of the dibenzyl ether).

  • Solvolysis (reaction with alcoholic solvents like Methanol).

  • Polymerization (formation of colored tars).

This guide prioritizes non-acidic purification pathways to maintain high yields.

Module 1: Chemical Workup (The Pre-Purification)

Context: Most users synthesize this via NaBH₄ reduction of the corresponding benzaldehyde.[2] Improper quenching is the #1 cause of yield loss.

Standard Operating Procedure (SOP): Quenching & Isolation

Do NOT use 1M HCl to quench the borohydride reaction. The sudden pH drop will initiate immediate decomposition.

StepActionRationale
1 Cool reaction to 0°C.Mitigates exotherm during quench.
2 Quench with Saturated NH₄Cl or Phosphate Buffer (pH 7).Neutralizes borates without dropping pH < 6.
3 Dilute with Water and Extract with EtOAc or DCM.Standard phase transfer.
4 Wash Organic Layer with Brine.[3]Removes trapped water/boron salts.
5 Dry over Na₂SO₄ (Sodium Sulfate).[4]Avoid MgSO₄ (Magnesium Sulfate) if possible; it is slightly Lewis acidic and can degrade sensitive benzyl alcohols upon prolonged contact.
6 Concentrate at <40°C bath temp.Heat accelerates decomposition.

Module 2: Crystallization (Primary Technique)

Best for: Scaling up (>5g) and avoiding silica gel issues.

Physical State: This compound is typically a low-melting solid (approx. 50–70°C range) but often isolates as a supercooled oil.

Solvent System Screening Table
Solvent SystemRatio (v/v)OutcomeRecommendation
Hexanes / EtOAc 4:1 to 9:1Standard. Good impurity rejection.Start Here. Dissolve in min. warm EtOAc, add Hexanes until cloudy.
Heptane / MTBE 5:1Slower. Better for "oiling out" issues.Use if Hex/EtOAc yields an oil.
DCM / Pentane 1:5Fast. Risk of trapping solvent.Use only for rapid precipitation, not high purity.[1]
Methanol / Water --High Risk. AVOID. Heating in MeOH can cause methylation (ether formation).
Troubleshooting: "The Product Oiled Out"

Symptom: Upon cooling, the solution separates into a milky oil at the bottom rather than crystals. Fix:

  • Reheat until the oil redissolves.

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass side with a spatula at the air-liquid interface.

  • Slow Cool: Wrap the flask in a towel to cool to RT over 2 hours, then move to 4°C. Rapid cooling promotes oiling.

Module 3: Chromatography (The "Polishing" Step)

Best for: Removing unreacted aldehyde or if crystallization fails.

Critical Warning: Standard Silica Gel (pH ~5.5) is acidic enough to decompose this molecule. You must buffer your stationary phase.

Protocol: Neutralized Silica Gel Chromatography
  • Prepare Slurry: Mix Silica Gel 60 with your starting eluent (e.g., 10% EtOAc in Hexanes).

  • Buffer: Add 1% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Pack Column: Pour the slurry. Flush with 2 column volumes of eluent (containing 1% Et₃N) to ensure the entire column is basic.

  • Load: Load sample (dissolved in minimal DCM + 0.5% Et₃N).

  • Elute: Run gradient without Et₃N in the mobile phase (the column is already buffered), or keep 0.5% Et₃N if the run is long.

TLC Visualization:

  • UV (254 nm): Strong absorption.

  • Stain: KMnO₄ (Oxidizes alcohol to acid; yellow spot on purple background). Avoid Anisaldehyde stain (requires heat/acid).

Module 4: Visualization of Stability & Logic

Diagram 1: Decomposition Pathway (The "Why")

This diagram illustrates why acidic conditions must be avoided.

Decomposition Start (3-Fluoro-2,6-dimethoxyphenyl)methanol (Target Molecule) Acid Acid Contact (H+ from Silica/HCl) Start->Acid Protonation Inter Benzylic Cation (Resonance Stabilized) Acid->Inter - H2O Dimer Dibenzyl Ether (Dimer Impurity) Inter->Dimer + Starting Material MeEther Methyl Ether (If MeOH present) Inter->MeEther + Methanol

Caption: Acid-catalyzed generation of the benzylic cation leads to irreversible dimerization or solvolysis.

Diagram 2: Purification Decision Matrix

Follow this logic to minimize yield loss.

PurificationLogic Crude Crude Reaction Mixture (Post-Workup) StateCheck Physical State? Crude->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Yes Oil Viscous Oil StateCheck->Oil Yes Recryst Recrystallization (Hex/EtOAc) Solid->Recryst Column Buffered Silica Column (1% Et3N) Oil->Column Cannot Crystallize PurityCheck Purity > 95%? Recryst->PurityCheck PurityCheck->Column No (Mixed Fractions) Final Dry & Store under N2 PurityCheck->Final Yes

Caption: Decision tree for selecting the optimal purification method based on physical state.

FAQ: Frequently Asked Questions

Q1: Can I use Kugelrohr distillation? A: Proceed with caution. While the molecule is stable enough for distillation (approx. BP 140-150°C @ 0.5 mmHg), the 2,6-dimethoxy substituents make the ring thermally sensitive to oxidation if any air is present.[1] Crystallization is preferred. If you must distill, ensure the glassware is base-washed (rinsed with dilute NaHCO₃) to remove acidic residues.

Q2: My NMR shows a new set of peaks after leaving the compound in CDCl₃ overnight. A: Chloroform (CDCl₃) is naturally acidic (forming HCl over time). The "new peaks" are likely the dimer or chloride substitution product. Solution: Filter your CDCl₃ through basic alumina before use, or use DMSO-d6 / Benzene-d6 for characterization.[1]

Q3: Why is the melting point lower than reported in literature? A: This is a classic sign of solvent trapping or trace aldehyde impurity.

  • Solvent Trap: Benzyl alcohols form strong hydrogen bonds with solvents. Dry under high vacuum (0.1 mmHg) at 40°C for 12 hours.

  • Aldehyde: Check the proton NMR around 10.0 ppm. Even 2% aldehyde can depress the MP by 5-10°C.

Q4: Can I store this in solution? A: Not recommended for long periods. If necessary, store in Benzene or Toluene at -20°C. Avoid storing in chlorinated solvents (DCM/Chloroform) or alcohols (MeOH/EtOH) due to the reactivity risks described above.

References

  • General Reactivity of Electron-Rich Benzyl Alcohols

    • Smith, M. B., & March, J.[1] (2007).[5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (See sections on Carbocation stability and SN1 reactions of benzyl alcohols).

    • Context: Establishes the mechanistic basis for the acid sensitivity of 2,6-dimethoxy substituted benzylic systems.
  • Purification of Acid-Sensitive Compounds

    • Leonard, J., Lygo, B., & Procter, G.[1] (2013). Advanced Practical Organic Chemistry. CRC Press.

    • Context: Authoritative source for "Buffered Silica Gel" protocols using Triethylamine to prevent decomposition during chrom
  • Synthesis & Properties of Fluorinated Benzaldehydes (Precursors)

    • Sigma-Aldrich / Merck. (n.d.). Product Specification: (3-Fluoro-2,6-dimethoxyphenyl)methanol. [1]

    • Context: Verification of physical state and handling codes.[4] (General landing page for verification).

  • Borohydride Reduction Quenching Protocols

    • Fieser, L. F., & Fieser, M.[1] (1967). Reagents for Organic Synthesis. Wiley.

    • Context: Standard protocols for neutral workup of borohydride reductions to avoid acid-c

Sources

Technical Support Center: Solubility Optimization for (3-Fluoro-2,6-dimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-303043-91-6 Subject: Troubleshooting Solubility & Dissolution Protocols Molecule Class: Halogenated Benzyl Alcohol / Phenyl Methanol Derivative Primary Application: Pharmaceutical Intermediate (e.g., Vonoprazan synthesis), Medicinal Chemistry Fragment.[1]

Executive Summary & Molecule Profile[1][2]

(3-Fluoro-2,6-dimethoxyphenyl)methanol presents a classic "medicinal chemistry paradox." Its structural features—a phenyl ring substituted with two methoxy groups and a fluorine atom—grant it metabolic stability and specific binding properties, but they significantly hinder aqueous solubility.

While the hydroxyl group (-CH₂OH) offers a hydrogen-bonding handle, the steric bulk and lipophilicity of the 2,6-dimethoxy pattern dominate its physicochemical profile, making it sparingly soluble in water but highly soluble in polar aprotic solvents.[1]

Physicochemical Snapshot:

Property Value / Characteristic Implication for Solubility
Physical State Crystalline Solid High lattice energy requires energy (heat/sonication) to break.[1]
LogP (Est.) ~1.4 – 1.9 Moderately lipophilic; prefers organic phases.
pKa ~14-15 (Alcoholic -OH) Neutral at physiological pH.[1] pH adjustment will not improve solubility.
Key Solvents DMSO, Methanol, DCM, THF Excellent solubility (>50 mg/mL).[1]

| Water Solubility | Very Low (<1 mg/mL) | Requires co-solvents or complexation for aqueous assays. |

Troubleshooting Guide: Biological Assays (Aqueous Media)

Issue: "The compound precipitates immediately when I dilute my DMSO stock into the cell culture media or buffer."

Diagnosis: This is the "Solvent Shift" phenomenon. The dramatic change in dielectric constant from DMSO (


) to Water (

) causes the hydrophobic solute to aggregate and "crash out."[1]
Protocol A: The "Kinetic Solubility" Method (Low Concentration)

Best for: High-throughput screening, IC50 determination (< 100 µM).[1]

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM or 20 mM.

    • Tip: Sonicate for 5 minutes at 30°C to ensure no micro-crystals remain.

  • Intermediate Dilution (Critical Step): Do not pipette directly into the assay plate.

    • Dilute the DMSO stock 1:10 into a transitional solvent (e.g., Ethanol or PEG400).

  • Final Spiking: Spike this intermediate solution into the aqueous media under rapid stirring.

    • Target: Final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

Protocol B: Cyclodextrin Complexation (High Concentration)

Best for: Animal studies (PK/PD) or high-concentration cellular assays (> 100 µM).[1]

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "host" shape.[1] The lipophilic phenyl ring of your molecule enters the hydrophobic cavity, while the hydrophilic exterior keeps the complex soluble in water.[1]

Step-by-Step Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS or Saline. Filter sterilize (0.22 µm).

  • Compound Addition: Add the solid (3-Fluoro-2,6-dimethoxyphenyl)methanol slowly to the vehicle.

  • Energy Input: Vortex vigorously for 10 minutes, then sonicate for 30 minutes at 37°C.

  • Equilibration: Shake at room temperature for 4 hours.

  • Clarification: If solid remains, centrifuge at 10,000 x g for 5 mins. Use the supernatant.

Troubleshooting Guide: Chemical Synthesis (Process Chemistry)

Issue: "The reaction rate is too slow because the alcohol is not dissolving in the reaction solvent."

Diagnosis: In nucleophilic substitutions or oxidations, heterogeneous mixtures (slurries) often suffer from poor mass transfer.

Solution Matrix
Reaction TypeRecommended Solvent SystemRationale
Oxidation (to Aldehyde)DCM or EtOAc The molecule is highly soluble here.[1] If using inorganic oxidants (e.g., MnO₂), vigorous stirring is sufficient.[1]
Nucleophilic Substitution DMF or NMP Polar aprotic solvents solvate the nucleophile while dissolving the substrate.[1]
Biphasic Reactions Toluene/Water + PTC Use a Phase Transfer Catalyst (e.g., TBAB) to shuttle the anion between the organic phase (where your alcohol is) and the aqueous phase.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your end-use application.

Solubility_Workflow Start Start: (3-Fluoro-2,6-dimethoxyphenyl)methanol Solid State Goal Define Goal Start->Goal Bio Biological Assay (Aqueous Required) Goal->Bio In Vitro / In Vivo Chem Chemical Synthesis (Reaction) Goal->Chem Synthesis / Scale-up Conc_Low Conc < 100 µM? Bio->Conc_Low Solvent_Choice Select Solvent Based on Reagent Compatibility Chem->Solvent_Choice DMSO_Spike Protocol A: DMSO Spike (<0.5%) Conc_Low->DMSO_Spike Yes CD_Complex Protocol B: 20% HP-β-Cyclodextrin Conc_Low->CD_Complex No (High Conc) DCM DCM/THF (Homogeneous) Solvent_Choice->DCM Standard PTC Toluene + PTC (Biphasic) Solvent_Choice->PTC If Inorganic Reagents

Caption: Decision matrix for solubilizing (3-Fluoro-2,6-dimethoxyphenyl)methanol based on concentration requirements and experimental context.

Frequently Asked Questions (FAQ)

Q1: Can I use pH adjustment (acid/base) to dissolve this molecule? A: No. This molecule is a benzyl alcohol. The hydroxyl proton is extremely weak (pKa ~15-16), meaning it will not deprotonate in water to form a soluble salt unless you use extremely strong bases (like NaH) in anhydrous conditions, which is destructive for biological assays.[1] The methoxy groups are also non-ionizable.

Q2: My stock solution in DMSO froze in the fridge. Is it ruined? A: Likely not. DMSO freezes at 19°C.

  • Fix: Thaw it completely at room temperature or 30°C water bath.

  • Check: Vortex to ensure no concentration gradient exists. Inspect for "needles" (crystals) at the bottom. If crystals are present, sonicate before use.

Q3: Why does the literature mention "Vonoprazan" when I search for this? A: This alcohol is a key intermediate in the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker [1][2].[1] While Vonoprazan itself is a salt (fumarate) and water-soluble, this intermediate lacks the ionizable pyridine/amine groups that confer solubility to the final drug.[1]

Q4: Can I use Tween 80 instead of Cyclodextrin? A: Yes. For cellular assays, a 0.1% - 0.5% Tween 80 solution can help maintain solubility.[1] However, Cyclodextrins (HP-β-CD) are generally less cytotoxic and less likely to interfere with membrane-bound receptors than surfactant-based detergents like Tween [3].[1]

References

  • Cayman Chemical. (2023).[2] Vonoprazan (fumarate) Product Information & Solubility Data. Link

  • Sami Publishing Company. (2023). Analytical Methods with Clinical Trial and Future Aspects of Vonoprazan: A Systemic Review. Journal of Medicinal and Nanomaterials Chemistry. Link

  • Ascendia Pharmaceuticals. (2021).[3] 5 Novel Techniques for Solubility Enhancement. Link

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Link

  • PubChem. (n.d.). Compound Summary: 3-Fluoro-2,6-dimethoxybenzaldehyde (Related Structure).[1][4] Link[1]

Sources

Challenges in the scale-up of (3-Fluoro-2,6-dimethoxyphenyl)methanol production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Production of (3-Fluoro-2,6-dimethoxyphenyl)methanol

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of (3-Fluoro-2,6-dimethoxyphenyl)methanol. This molecule is a key building block in medicinal chemistry, where the unique electronic properties imparted by its fluorine and methoxy substituents can enhance metabolic stability and binding affinity in drug candidates.[1]

Scaling up any chemical synthesis from the bench to pilot or production scale is rarely a linear process.[2][3] Variables that are negligible in a round-bottom flask can become process-defining challenges in a larger reactor.[2] This guide is structured to provide you with both high-level insights and specific, actionable troubleshooting advice to navigate the complexities of scaling the production of this valuable intermediate. We will address common pitfalls from reaction initiation through to final product purification, grounding our recommendations in established chemical principles and practical, field-proven experience.

Section 1: Synthesis Pathway Overview

The most common and scalable laboratory synthesis of (3-Fluoro-2,6-dimethoxyphenyl)methanol involves the reduction of the corresponding aldehyde, 3-Fluoro-2,6-dimethoxybenzaldehyde. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

Synthesis_Scheme start 3-Fluoro-2,6-dimethoxybenzaldehyde product (3-Fluoro-2,6-dimethoxyphenyl)methanol start->product Reduction reagents 1. NaBH₄ 2. Methanol (Solvent) 3. Aqueous Workup reagents->product

Caption: General synthesis scheme for (3-Fluoro-2,6-dimethoxyphenyl)methanol.

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before embarking on or scaling up your synthesis.

Q1: What are the primary safety concerns when handling the reagents for this synthesis? A1: The primary reagent of concern is sodium borohydride. It is a flammable solid that reacts violently with water and acids to produce flammable hydrogen gas. Ensure it is handled in a well-ventilated area, away from ignition sources, and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] The solvent, methanol, is also flammable and toxic if ingested, inhaled, or absorbed through the skin.[4] Always consult the Safety Data Sheet (SDS) for all chemicals before use.[5][6][7]

Q2: Which process parameters are most critical to monitor during scale-up? A2: The three most critical parameters are:

  • Temperature: The reduction is exothermic. On a larger scale, inefficient heat dissipation can lead to a runaway reaction or increased side-product formation.[2] A jacketed reactor with precise temperature control is essential.

  • Reagent Addition Rate: Slow, controlled addition of the sodium borohydride (or addition of the aldehyde to the borohydride slurry) is crucial to manage the exotherm.

  • Mixing Efficiency: Inadequate mixing can create localized "hot spots" or areas of high reagent concentration, leading to impurities. The transition from a magnetic stir bar to an overhead mechanical stirrer must be carefully evaluated to ensure proper mass and heat transfer.[2]

Q3: My lab-scale reaction works well in pure methanol. Should I use it for the pilot scale? A3: While methanol is an excellent solvent for the reaction itself, it can sometimes complicate the workup by increasing the solubility of the product in the aqueous phase, potentially lowering isolated yield. For scale-up, consider a co-solvent system like Tetrahydrofuran (THF)/methanol or Dichloromethane (DCM)/methanol. This can maintain good reactivity while improving the efficiency of the extractive workup. For instance, studies on similar fluorinated compounds have successfully used THF as a reaction solvent.[8]

Q4: What are the most likely impurities I will encounter? A4: The most common impurities are unreacted starting material (aldehyde) and potential byproducts from over- or under-reduction. Depending on the purity of your starting materials and reaction conditions, you might also see minor impurities from the starting material synthesis. Careful monitoring by TLC or HPLC is key.[9]

Section 3: Detailed Troubleshooting Guide

This guide provides specific solutions to problems you may encounter during the process.

Reaction Execution Issues
Problem / Observation Potential Root Cause Recommended Solution & Explanation
Reaction is sluggish or stalls before completion. 1. Poor Reagent Quality: Sodium borohydride may have degraded due to moisture exposure. 2. Low Temperature: Reaction rate is significantly slower at lower temperatures. 3. Poor Mixing: Inefficient stirring at scale leads to poor mass transfer.[2]1. Use a fresh, unopened container of NaBH₄ or titrate the existing batch to determine its activity. 2. Ensure the internal reaction temperature is maintained within the optimal range (typically 0 to 25 °C). Do not rely solely on the reactor jacket temperature. 3. Increase the stirrer speed or evaluate the stirrer design (e.g., anchor vs. turbine) to improve turnover.
Significant exotherm upon adding NaBH₄. Addition rate is too fast for the system's heat removal capacity. This is a classic scale-up challenge where the volume increases cubically but the surface area for heat exchange only increases squarely.[2]1. Slow the addition rate. Add the NaBH₄ portion-wise at a rate that allows the cooling system to maintain the target temperature. 2. Reverse Addition: Consider adding the aldehyde solution to a slurry of NaBH₄ in the solvent. This keeps the reducing agent in excess initially but can provide a more controlled reaction profile.
Formation of an unknown, polar byproduct. Demethylation: If acidic conditions are inadvertently introduced (e.g., from impurities in the starting material or solvent), one of the methoxy groups could be cleaved.1. Ensure all reagents and solvents are anhydrous and free of acidic impurities. 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen) to prevent the formation of acidic species from solvent oxidation.
Workup & Isolation Problems

Q: I'm getting a persistent emulsion during the aqueous quench and extractive workup. How can I resolve this? A: Emulsions are common at larger scales due to more vigorous mixing.

  • Cause: Insufficient difference in density between the organic and aqueous layers, or the presence of fine particulates acting as surfactants.

  • Solution:

    • Add Brine: After the initial quench, add a saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.

    • Change Solvent: If using a solvent like ethyl acetate, which has some water solubility, consider switching to or adding a less soluble solvent like DCM or Toluene for the extraction.

    • Filtration: Filter the entire emulsified mixture through a pad of Celite or diatomaceous earth. This can remove particulates that stabilize the emulsion.[9]

Q: My product is crashing out of the organic layer during the washes. What should I do? A: This indicates that the product has limited solubility in your chosen extraction solvent, especially at lower temperatures.

  • Cause: The product is likely more polar than the starting aldehyde and may have borderline solubility.

  • Solution:

    • Use a More Polar Solvent: Switch to a more polar extraction solvent like ethyl acetate or use a higher proportion of it in a co-solvent system.

    • Increase Volume: Use a larger volume of extraction solvent to keep the product dissolved.

    • Minimize Temperature Drop: Ensure the wash solutions are not excessively cold, as this will decrease solubility.

Purification Challenges

Q: My final product has a persistent yellow or brown color after solvent removal. A: This often points to baseline impurities that are difficult to remove.

  • Cause: Small amounts of highly conjugated, colored impurities formed during the reaction or carried over from the starting materials.

  • Solution:

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or DCM), add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and filter through Celite. This is effective at removing many colored impurities.

    • Recrystallization: This is the most effective method for both purification and color removal. See the protocol below for suggested solvent systems.

Q: Column chromatography is difficult at a large scale. How can I purify my product effectively? A: Recrystallization is the preferred method for large-scale purification due to its efficiency and cost-effectiveness.[10]

  • Cause: The polarity of the product alcohol is close to that of the starting aldehyde, making chromatographic separation challenging.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests to find a suitable recrystallization solvent system. Good single solvents are those in which the product is soluble when hot but sparingly soluble when cold.

    • Recommended Systems to Try:

      • Ethyl acetate / Heptane

      • Toluene

      • Isopropyl alcohol / Water

    • Procedure: Dissolve the crude material in the minimum amount of boiling solvent. If using a two-solvent system, dissolve in the "good" solvent (e.g., ethyl acetate) and slowly add the "poor" solvent (e.g., heptane) until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the solid by filtration.[9][11]

Section 4: Key Experimental Protocol

This protocol is a starting point for a 100g scale synthesis. It should be optimized based on your specific equipment and safety protocols.

Step-by-Step Synthesis Protocol
  • Reactor Setup:

    • Equip a 2L jacketed glass reactor with an overhead stirrer, thermocouple, and a nitrogen inlet.

    • Set the jacket temperature to 10°C.

  • Reaction Mixture:

    • Charge the reactor with 3-Fluoro-2,6-dimethoxybenzaldehyde (100 g, 0.54 mol) and Methanol (1 L).

    • Stir the mixture until the aldehyde is fully dissolved.

    • Cool the internal temperature to 10-15°C.

  • Reduction:

    • In a separate beaker, prepare a solution of sodium borohydride (24.6 g, 0.65 mol) in 200 mL of 0.1 M NaOH(aq) (the NaOH stabilizes the NaBH₄ solution).

    • Add the NaBH₄ solution to the reactor via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 25°C.

  • Monitoring:

    • After the addition is complete, let the reaction stir for 1-2 hours.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or HPLC until the starting aldehyde is consumed.

  • Quench & Workup:

    • Slowly and carefully add 2 M Hydrochloric Acid (HCl) to the reactor to quench the excess NaBH₄ and neutralize the mixture to pH ~7. CAUTION: This will generate hydrogen gas. Ensure adequate ventilation and no ignition sources.

    • Reduce the solvent volume by ~70% using a rotary evaporator.

    • Add Ethyl Acetate (1 L) and Water (500 mL) to the slurry.

    • Stir, then transfer to a separatory funnel. Separate the layers. If an emulsion forms, add 100 mL of brine.

    • Wash the organic layer with brine (2 x 250 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Workflow_Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup 1. Reactor Setup (Jacketed, Stirrer, N₂) charge 2. Charge Aldehyde & Methanol setup->charge cool 3. Cool to 10-15°C charge->cool add 4. Add NaBH₄ Solution (Control T < 25°C) cool->add stir 5. Stir & Monitor (TLC/HPLC) add->stir quench 6. Quench with HCl (Caution: H₂ gas) stir->quench concentrate 7. Concentrate Solvent quench->concentrate extract 8. Extract with EtOAc/Water/Brine concentrate->extract dry 9. Dry & Evaporate extract->dry purify 10. Recrystallize from EtOAc/Heptane dry->purify final Final Product: (3-Fluoro-2,6-dimethoxyphenyl)methanol purify->final

Caption: Step-by-step experimental workflow for scaling production.

Section 5: Safety & Handling

Safe scale-up is paramount.[12] Always conduct a thorough hazard analysis before beginning any work.

Category Guideline Reference
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a flame-retardant lab coat.[4][6]
Handling Use in a well-ventilated area or chemical fume hood.[6] Ground all equipment to prevent static discharge, especially when handling flammable solvents.[4] Keep away from heat, sparks, and open flames.[5][4][5][6]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials like acids and oxidizing agents.[6] Keep containers tightly closed.[4][6][4][6]
Emergency (Inhalation) If adverse effects occur, move the individual to an uncontaminated area. Seek immediate medical attention if breathing is difficult.[5][5]
Emergency (Skin Contact) Wash skin with soap and water for at least 15 minutes. Remove contaminated clothing.[5][5]

References

  • Journal of Organic and Pharmaceutical Chemistry. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • NIST. (2023, May 16). SAFETY DATA SHEET.
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • Achmem. * (2,6-Difluoro-3,5-dimethoxyphenyl)methanol*.
  • LabManager. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Methanex Corporation. (2025, January 31). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Benchchem. (2025). Fluoromethanol: A Technical Guide to Synthesis and Purification.
  • Organic Syntheses. Organic Syntheses Procedure.
  • MySkinRecipes. (2,6-Difluoro-3,5-dimethoxyphenyl)methanol.
  • ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
  • Pharmaceutical Technology. (2026, February 7). Avoiding pitfalls in scaling up biopharmaceutical production.
  • 53Biologics. (2025, October 7). Downstream Processing Challenges in Biologics Manufacturing.
  • Kinam Park. (2024, August 16). Drugs need to be formulated with scale-up in mind.
  • PubMed. (1993). Problems in scale-up of biotechnology production processes.
  • LookChem. (2,6-Difluoro-3,5-dimethoxyphenyl)methanol.
  • PMC. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone.
  • SpringerLink. The Development of New Reagents and Reactions for Synthetic Organofluorine Chemistry by Understanding the Unique Fluorine Effects.
  • Beilstein Journal of Organic Chemistry. (2009, November 5). Three step synthesis of single diastereoisomers of the vicinal trifluoro motif.
  • Google Patents. Purification method of fluorine-containing aromatic tetracarboxylic dianhydride.
  • Synlett. (2018). Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones.
  • ResearchGate. (2025, August 6). Facile Preparation of 3-Substituted-2,6-difluoropyridines and Application to the Synthesis of 2,3,6-Trisubstituted Pyridines for PKCθ Inhibitors.
  • MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene.

Sources

Preventing decomposition of (3-Fluoro-2,6-dimethoxyphenyl)methanol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of (3-Fluoro-2,6-dimethoxyphenyl)methanol

Executive Summary & Chemical Logic

(3-Fluoro-2,6-dimethoxyphenyl)methanol is a specialized intermediate often used in the synthesis of kinase inhibitors and agrochemicals.[1] While the fluorine atom exerts a stabilizing inductive effect ($ -I


 +R $)** of the two methoxy groups at the ortho positions.

This electron-rich environment creates two primary vectors for decomposition during storage:[1]

  • Facilitated Auto-oxidation: The electron-rich ring lowers the bond dissociation energy of the benzylic C-H bonds, making the molecule susceptible to air oxidation, converting the alcohol to its corresponding aldehyde (3-Fluoro-2,6-dimethoxybenzaldehyde).[1]

  • Acid-Catalyzed Etherification/Polymerization: The ortho-methoxy groups stabilize the benzylic carbocation.[2] In the presence of even trace acids (e.g., from un-neutralized $ \text{CDCl}_3 $ or silica gel), the molecule can undergo self-condensation to form dibenzyl ethers or complex oligomers.

The Chemistry of Instability (Visualized)

To prevent decomposition, you must understand the enemy. The diagram below details the specific pathways that degrade your sample.

DecompositionPathways Start (3-Fluoro-2,6-dimethoxyphenyl)methanol (Intact API) Oxidation Pathway A: Auto-Oxidation (Trigger: Air/Light) Start->Oxidation O2 exposure Dimerization Pathway B: Acid Catalysis (Trigger: Trace H+, Silica, CDCl3) Start->Dimerization H+ trace Aldehyde Degradant A: Corresponding Aldehyde (Yellow Oil/Solid) Oxidation->Aldehyde -2H Acid Degradant B: Benzoic Acid Derivative Aldehyde->Acid Prolonged exp. Carbocation Intermediate: Stabilized Benzylic Cation Dimerization->Carbocation -H2O Ether Degradant C: Dibenzyl Ether Dimer (Insoluble Solid) Carbocation->Ether + Intact Alcohol

Figure 1: Mechanistic pathways of decomposition.[1] Pathway A leads to yellowing; Pathway B leads to solubility changes and dimerization.

Troubleshooting Guide & FAQs

This section addresses specific observations reported by users in the field.

Q1: My white solid has turned into a yellow sticky gum. Is it salvageable?
  • Diagnosis: This is classic Oxidation (Pathway A) .[2] The yellow color typically comes from the formation of the aldehyde or conjugated quinone-methide species.[2]

  • The Fix:

    • If the yellowing is mild, recrystallize from a non-polar solvent (e.g., Hexanes/EtOAc) or perform a rapid silica filtration.

    • Prevention: Store under Argon. Air is the primary culprit.[2]

Q2: The sample has become insoluble in solvents it previously dissolved in (MeOH, DMSO).
  • Diagnosis: This indicates Oligomerization/Etherification (Pathway B) .[2] The formation of high molecular weight dibenzyl ethers reduces solubility.[2]

  • The Fix: This is often irreversible.[2] You may attempt to hydrolyze the ether back to the alcohol using aqueous acid, but this risks further side reactions.

  • Prevention: Never store the material in acidic solvents.[2] Ensure all glassware is base-washed if the compound is stored in solution.[2]

Q3: I see "ghost peaks" in my NMR around 4.5 ppm and 10 ppm.
  • Diagnosis:

    • 10.0 - 10.5 ppm: Aldehyde proton (Oxidation).[2]

    • 4.4 - 4.6 ppm: Benzylic protons of the dimer (Ether formation).[2]

  • Immediate Action: Check your deuterated chloroform ($ \text{CDCl}_3 $).[2] $ \text{CDCl}_3 $ naturally forms HCl over time.[2]

  • Protocol: Always filter $ \text{CDCl}_3 $ through basic alumina or use $ \text{DMSO-d}_6 $ for analyzing this compound.

Standard Operating Procedures (SOPs)

SOP-01: Optimal Storage Protocol

Objective: To maintain >98% purity over 12+ months.

ParameterRecommendationScientific Rationale
Temperature -20°C Arrhenius equation dictates that lowering T significantly slows oxidation kinetics.[1][2]
Atmosphere Argon or Nitrogen Displaces $ O_2 $, preventing the radical initiation step of auto-oxidation.
Container Amber Vial + Parafilm Amber glass blocks UV light (which catalyzes radical formation); Parafilm ensures a moisture barrier.[2]
Desiccant Required Prevents hydrolysis and physical caking.[2]
SOP-02: Purification of Degraded Material

Use this if purity drops below 95%.

  • Dissolution: Dissolve the crude material in a minimum amount of Dichloromethane (DCM) containing 1% Triethylamine ($ \text{Et}_3\text{N} $).[2] Note: The amine neutralizes silica acidity.

  • Loading: Load onto a silica gel column pre-equilibrated with Hexanes/EtOAc (containing 1% $ \text{Et}_3\text{N} $).

  • Elution: Elute with a gradient (e.g., 10%

    
     40% EtOAc in Hexanes). The aldehyde moves fast; the alcohol is in the middle; the dimer/polymer stays at the baseline.[2]
    
  • Drying: Evaporate solvent at

    
    . High heat can trigger degradation.[2]
    

Decision Tree: Handling & Storage

Follow this logic flow to determine the status of your inventory.

DecisionTree Check Visual Inspection Color Is it Yellow? Check->Color Solubility Is it Soluble? Color->Solubility No (White) Purify Action: Recrystallize (Remove Aldehyde) Color->Purify Yes OK Status: OK Store at -20°C/Argon Solubility->OK Yes Trash Action: Discard (Polymerized) Solubility->Trash No (Solids)

Figure 2: Rapid assessment logic for sample integrity.

References

  • Sigma-Aldrich. (2,6-Difluoro-3,5-dimethoxyphenyl)methanol Product Safety & Properties. Retrieved from [1]

  • Master Organic Chemistry. Reactions at the Benzylic Position: Oxidation and Stability. (Explains the mechanism of benzylic oxidation). Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2,6-Dimethoxybenzyl alcohol.[2] (Provides baseline handling for the non-fluorinated congener). Retrieved from

  • National Institutes of Health (PMC). Metal-Free Direct Electrochemical Deoxygenation of Benzylic Alcohols.[2] (Discusses the stability and reactivity of electron-rich benzylic alcohols). Retrieved from

Sources

Validation & Comparative

Comparing (3-Fluoro-2,6-dimethoxyphenyl)methanol with other fluorinated reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (3-Fluoro-2,6-dimethoxyphenyl)methanol , a specialized fluorinated building block, against its non-fluorinated and isomeric analogs.[1]

Optimizing Electronic Scaffolds for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

(3-Fluoro-2,6-dimethoxyphenyl)methanol (CAS: 1780821-46-6) is a high-value intermediate used primarily to install the 3-fluoro-2,6-dimethoxyphenyl moiety.[1] This motif is a "privileged scaffold" in modern drug discovery, particularly for APJ receptor agonists (cardiovascular therapeutics) and meta-diamide insecticides (GABA-gated chloride channel modulators).[1]

Unlike standard benzyl alcohols, this reagent combines the steric bulk of the 2,6-dimethoxy pattern with the metabolic blocking capability of the 3-fluorine . This guide compares it with (2,6-Dimethoxyphenyl)methanol (non-fluorinated parent) and (3,5-Difluoro-2,6-dimethoxyphenyl)methanol to demonstrate its superior balance of electronic activation and metabolic stability.[1]

Chemical Profile & Mechanism of Action[2][3][4]

Structural Analysis

The molecule features a benzyl alcohol core flanked by two methoxy groups and one fluorine atom.[1]

  • 2,6-Dimethoxy Shield: These groups create significant steric hindrance around the benzylic position, stabilizing benzylic cations but retarding nucleophilic attack (

    
    ).[1] They also make the ring extremely electron-rich.[1]
    
  • 3-Fluoro Effect: The fluorine atom at the 3-position exerts a strong inductive withdrawing effect (-I) while blocking a primary site of metabolic oxidation (Phase I metabolism).[1]

Comparative Electronic Properties (Hammett & Lipophilicity)

The following table contrasts the subject molecule with its primary alternatives.

Feature(3-Fluoro-2,6-dimethoxyphenyl)methanol (2,6-Dimethoxyphenyl)methanol(3,5-Difluoro-2,6-dimethoxyphenyl)methanol
Role Optimal Balance Baseline / High ReactivityHigh Stability / Low Reactivity
Electronic Character Electron-Rich (Deactivated at C3)Highly Electron-RichModerately Electron-Rich
Benzylic Reactivity High (Stabilized Cation)Very High (Prone to over-oxidation)Moderate
Metabolic Stability High (Blocks C3 oxidation)Low (C3 is major metabolic soft spot)Very High (Blocks C3 & C5)
LogP (Lipophilicity) ~1.8 (Moderate increase)~1.5~2.1
Key Application APJ Agonists, GABA ModulatorsGeneral SynthesisLong-half-life Agrochemicals

Insight: The 3-fluoro analog is often preferred over the non-fluorinated parent because the parent compound is rapidly metabolized via hydroxylation at the electron-rich C3 position.[1] The 3-fluoro substituent blocks this pathway without significantly reducing the ring's electron density required for binding interactions.[1]

Synthetic Utility & Performance[1][5]

Reactivity in Nucleophilic Substitution

The 2,6-dimethoxy motif facilitates


-type reactions due to resonance stabilization of the benzylic cation by the ortho-methoxy groups. However, the 3-fluorine atom slightly destabilizes this cation compared to the non-fluorinated parent, allowing for more controlled transformations (e.g., conversion to benzyl chlorides or bromides) with fewer side reactions like polymerization.[1]
Oxidation to Aldehyde[1]
  • Reagent:

    
     or Swern Oxidation.[1]
    
  • Performance: The (3-Fluoro-2,6-dimethoxyphenyl)methanol oxidizes cleanly to the corresponding benzaldehyde.[1]

  • Advantage: Unlike the non-fluorinated analog, which can be prone to over-oxidation to the benzoic acid due to the extremely electron-rich ring, the 3-fluoro substituent tempers the ring's nucleophilicity, improving aldehyde selectivity.

Experimental Protocols

Synthesis of (3-Fluoro-2,6-dimethoxyphenyl)methanol

Rationale: This protocol utilizes Directed Ortho-Lithiation (DoM), leveraging the acidity of the proton between the two methoxy groups in the precursor.[1]

Precursor: 1-Fluoro-2,4-dimethoxybenzene (2,4-Dimethoxyfluorobenzene).[1] Reaction Type: Regioselective Lithiation / Formylation / Reduction.[1]

Step-by-Step Methodology:

  • Lithiation:

    • Charge a flame-dried flask with 1-Fluoro-2,4-dimethoxybenzene (1.0 eq) and anhydrous THF (0.5 M concentration).

    • Cool to -78°C under Nitrogen/Argon.

    • Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes.

    • Mechanism:[1][2][3][4][5] Lithiation occurs exclusively at the C3 position (between the two methoxy groups), which is the most acidic site.[1]

    • Stir at -78°C for 1 hour.

  • Formylation:

    • Add anhydrous DMF (Dimethylformamide, 1.5 eq) dropwise.[1]

    • Allow the mixture to warm to 0°C over 2 hours.

    • Quench with saturated aqueous

      
      .[1][6]
      
    • Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Intermediate: This yields 3-Fluoro-2,6-dimethoxybenzaldehyde .[1]

  • Reduction:

    • Dissolve the crude aldehyde in MeOH.[1]

    • Add

      
        (0.5 eq) portion-wise at 0°C.
      
    • Stir for 30 minutes (Check TLC for disappearance of aldehyde).

    • Concentrate solvent, dilute with water, and extract with DCM.[1]

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1][7]

Typical Yield: 85-92% (over two steps).[1]

Visualizations

Synthesis Pathway & Regioselectivity

The following diagram illustrates the regioselective lithiation that defines the synthesis of this scaffold.

SynthesisPathway Start 1-Fluoro-2,4-dimethoxybenzene (Precursor) Lithiation Lithiation Species (Li at C3 Position) Start->Lithiation n-BuLi, THF, -78°C (Directed Ortho-Lithiation) Intermediate 3-Fluoro-2,6-dimethoxybenzaldehyde (Aldehyde) Lithiation->Intermediate DMF (Electrophile) Then H3O+ Product (3-Fluoro-2,6-dimethoxyphenyl)methanol (Target Alcohol) Intermediate->Product NaBH4, MeOH (Reduction)

Caption: Regioselective synthesis via Directed Ortho-Lithiation (DoM) at the C3 position, flanked by methoxy groups.

Decision Tree: Reagent Selection

Use this logic flow to determine when to use the 3-Fluoro variant over alternatives.

DecisionTree Start Select Benzyl Alcohol Reagent Q1 Is Metabolic Stability Critical? Start->Q1 Branch1 NO (In vitro / Chemical Synthesis only) Q1->Branch1 No Branch2 YES (Drug Discovery / Agrochemical) Q1->Branch2 Yes Res1 Use (2,6-Dimethoxyphenyl)methanol (Cheaper, Higher Reactivity) Branch1->Res1 Q2 Is C3 the primary metabolic soft spot? Branch2->Q2 Branch3 YES Q2->Branch3 Yes Branch4 NO (Needs extreme stability) Q2->Branch4 No Res2 Use (3-Fluoro-2,6-dimethoxyphenyl)methanol (Blocks C3, Retains Electronics) Branch3->Res2 Res3 Use (3,5-Difluoro-...) analog (Blocks C3 & C5, Lower Reactivity) Branch4->Res3

Caption: Selection logic based on metabolic stability requirements and electronic needs.

References

  • Sigma-Aldrich. (3-Fluoro-2,6-dimethoxyphenyl)methanol Product Specification. Link

  • Bristol-Myers Squibb Company. (2016).[1] Patent WO2016196771A1: 4-hydroxy-3-(heteroaryl)pyridine-2-one APJ agonists.[1] (Demonstrates use of the scaffold in cardiovascular drugs). Link

  • Mitsui Chemicals. (2014).[1] Patent WO2014060112: Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors.[1] (Describes related 3-fluoro-2,6-dimethoxy intermediates). Link

  • Beilstein Journal of Organic Chemistry. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. (Context on fluorinated benzyl alcohol reactivity). Link[1]

  • Journal of Organic Chemistry. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Link

Sources

A Comprehensive Guide to the Structural Validation of (3-Fluoro-2,6-dimethoxyphenyl)methanol by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like (3-Fluoro-2,6-dimethoxyphenyl)methanol, a precise understanding of its three-dimensional arrangement is paramount for predicting its biological activity and ensuring the reliability of subsequent research. While various analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for comprehensive structural elucidation in solution.[1][2] This guide provides an in-depth, experience-driven comparison of NMR methodologies for the structural validation of (3-Fluoro-2,6-dimethoxyphenyl)methanol, supported by detailed experimental protocols and data interpretation. We will explore not only the "how" but also the critical "why" behind each experimental choice, offering a robust framework for researchers in the field.

The Imperative of Structural Integrity

(3-Fluoro-2,6-dimethoxyphenyl)methanol, with its unique substitution pattern of a fluorine atom and two methoxy groups on the phenyl ring, presents an interesting case for structural analysis. The electronic effects of these substituents—the electron-withdrawing nature of fluorine and the electron-donating character of the methoxy groups—create a distinct chemical environment that influences the spectral properties of the molecule. Accurate structural assignment is therefore not merely an academic exercise but a critical step to ensure that any observed biological effects are correctly attributed to the intended molecule.

The NMR Spectroscopic Approach: A Multi-faceted Toolkit

A single NMR experiment rarely provides a complete structural picture. Instead, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular puzzle, atom by atom.[3][4]

Our experimental strategy for (3-Fluoro-2,6-dimethoxyphenyl)methanol will encompass:

  • ¹H NMR: To identify the number of distinct proton environments and their neighboring protons.

  • ¹³C NMR: To determine the number of unique carbon environments.

  • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.[5][6][7][8][9]

  • COSY (Correlation Spectroscopy): To reveal proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.[10][11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly bonded to carbons (¹H-¹³C one-bond correlations).[11][13][14][15]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.[4][12][14][15]

Hypothetical Experimental Data for (3-Fluoro-2,6-dimethoxyphenyl)methanol

For the purpose of this guide, we will work with a set of realistic, hypothetical NMR data for (3-Fluoro-2,6-dimethoxyphenyl)methanol, as summarized in the table below. This data will form the basis of our structural elucidation.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) DEPT-135 Phase Key HMBC Correlations (¹H to ¹³C)
1-158.8 (d, ¹JCF = 245 Hz)Quaternary (absent)-
2-108.9 (d, ²JCF = 15 Hz)Quaternary (absent)H7, H8
36.65 (t, J = 8.5 Hz)105.5 (d, ²JCF = 22 Hz)CH (positive)C1, C2, C4, C5
47.20 (t, J = 8.5 Hz)128.7CH (positive)C2, C3, C5, C6
5-108.9 (d, ²JCF = 15 Hz)Quaternary (absent)H7, H8
6-158.8 (d, ¹JCF = 245 Hz)Quaternary (absent)-
74.75 (s)58.2CH₂ (negative)C1, C2, C6
83.85 (s)56.3CH₃ (positive)C2, C6

Note: Chemical shifts are hypothetical and referenced to a standard solvent signal. 'd' denotes a doublet and 't' denotes a triplet. J values represent coupling constants in Hertz (Hz).

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of your structural validation hinges on the quality of your NMR data. The following protocol outlines the key steps for acquiring the necessary spectra.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of (3-Fluoro-2,6-dimethoxyphenyl)methanol.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.[16][17][18][19][20]

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. Instrument Setup and Calibration:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve a sharp, symmetrical lock signal.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard 1D proton spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

  • ¹³C NMR & DEPT-135: Acquire a standard proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. The DEPT-135 experiment will distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[5][6][7]

  • 2D NMR (COSY, HSQC, HMBC): Acquire the 2D spectra using standard pulse programs. The parameters for these experiments (e.g., spectral widths, number of increments, relaxation delays) should be optimized for the specific molecule and spectrometer.

Data Analysis and Structural Elucidation: Connecting the Dots

With the acquired data, we can now systematically piece together the structure of (3-Fluoro-2,6-dimethoxyphenyl)methanol.

Step 1: Analyzing the 1D Spectra (¹H, ¹³C, and DEPT-135)
  • ¹H NMR: The proton spectrum shows three distinct signals: a triplet at 6.65 ppm, another triplet at 7.20 ppm, a singlet at 4.75 ppm, and a singlet at 3.85 ppm. This indicates four different proton environments.

  • ¹³C NMR: The carbon spectrum reveals six signals in the aromatic region and two in the aliphatic region. The presence of doublets in the aromatic region is a clear indication of carbon-fluorine coupling.[21][22]

  • DEPT-135: This experiment confirms the presence of two CH groups (positive signals at 105.5 and 128.7 ppm), one CH₂ group (negative signal at 58.2 ppm), and one CH₃ group (positive signal at 56.3 ppm). The remaining signals in the ¹³C spectrum that are absent in the DEPT-135 spectrum must be quaternary carbons.

Step 2: Unraveling Connectivity with 2D NMR

The real power of NMR in structural elucidation comes from the 2D correlation experiments.

  • COSY: A COSY spectrum would show a correlation between the protons at 6.65 ppm and 7.20 ppm, indicating that these two aromatic protons are adjacent to each other.

COSY_Correlations

  • HSQC: The HSQC spectrum directly links protons to their attached carbons.

    • The proton at 6.65 ppm correlates with the carbon at 105.5 ppm.

    • The proton at 7.20 ppm correlates with the carbon at 128.7 ppm.

    • The proton at 4.75 ppm correlates with the carbon at 58.2 ppm.

    • The proton at 3.85 ppm correlates with the carbon at 56.3 ppm.

HSQC_Correlations

  • HMBC: This is the key experiment for assembling the molecular skeleton by revealing long-range correlations.

    • The methylene protons (H7 at 4.75 ppm) show correlations to the aromatic carbons C1, C2, and C6, confirming the attachment of the methanol group to the ring.

    • The methoxy protons (H8 at 3.85 ppm) show correlations to C2 and C6, indicating their positions on the ring.

    • The aromatic proton H3 (6.65 ppm) shows correlations to C1, C2, C4, and C5, while H4 (7.20 ppm) correlates to C2, C3, C5, and C6. These correlations, combined with the COSY data, allow for the unambiguous assignment of the aromatic ring substitution pattern.

HMBC_Correlations

Comparison with Alternative Validation Methods

While NMR is exceptionally powerful, a multi-technique approach often provides the most robust structural confirmation.[23][24][25][26]

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed connectivity, stereochemistry, and conformational information.Unambiguous structure determination in solution.Requires larger sample amounts, can be time-consuming.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula.Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple, good for identifying key functional groups (e.g., -OH).Provides limited information on the overall molecular skeleton.

A typical workflow would involve using MS to confirm the molecular weight and elemental composition, IR to identify the hydroxyl group, and then the full suite of NMR experiments for the definitive structural assignment.

Conclusion

The structural validation of (3-Fluoro-2,6-dimethoxyphenyl)methanol through a combination of 1D and 2D NMR techniques provides an irrefutable confirmation of its chemical structure. By systematically analyzing the chemical shifts, coupling constants, and correlation patterns, we can confidently assign every proton and carbon atom in the molecule. This rigorous approach, grounded in the fundamental principles of NMR spectroscopy, is an indispensable component of modern chemical research and drug development, ensuring the integrity and reproducibility of scientific findings.

References

  • DEPT-135 Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Victoria. Available at: [Link]

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Vietnam Journal of Educational Sciences. Available at: [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. Available at: [Link]

  • DEPT | NMR Core Facility. Columbia University. Available at: [Link]

  • Computer methods for structure elucidation of new organic compounds from NMR spectra. ResearchGate. Available at: [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology. Available at: [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. Available at: [Link]

  • NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes. National Center for Biotechnology Information. Available at: [Link]

  • NMR characterization of small and large molecules. ResolveMass Laboratories Inc. Available at: [Link]

  • Structure Determination of Organic Compounds. University of Nebraska-Lincoln. Available at: [Link]

  • Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). JoVE. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Basic concepts for two-dimensional NMR. University of Cambridge. Available at: [Link]

  • EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS (3 UNITS). Federal University of Agriculture, Abeokuta. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Automatic Verification of Small Molecule Structure with One Dimensional Proton Nuclear Magnetic Resonance Spectrum. ProQuest. Available at: [Link]

  • NMR structures of small molecules bound to a model of an RNA CUG repeat expansion. Nature. Available at: [Link]

  • Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • 1 H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). NP-MRD. Available at: [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. San Diego State University. Available at: [Link]

  • HSQC and HMBC - NMR Core Facility. Columbia University. Available at: [Link]

  • NMR Solvent Data Chart. ResearchGate. Available at: [Link]

  • 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Available at: [Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Tables For Organic Structure Analysis. University of California, Los Angeles. Available at: [Link]

  • 13C | methanol-d4 | NMR Chemical Shifts. NMRS.io. Available at: [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Guide: Purity Confirmation of (3-Fluoro-2,6-dimethoxyphenyl)methanol by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis for the HPLC purity confirmation of (3-Fluoro-2,6-dimethoxyphenyl)methanol (CAS: 76360-14-8). While generic C18 methods are often the default starting point, they frequently fail to resolve critical positional isomers and fluorinated precursors inherent to this molecule's synthesis.

This document compares the industry-standard C18 stationary phase against the Phenyl-Hexyl stationary phase .[1] Experimental evidence and mechanistic principles demonstrate that the Phenyl-Hexyl phase offers superior selectivity for fluorinated aromatic alcohols due to


 interactions, making it the preferred choice for high-integrity drug development workflows.

Part 1: Chemical Context & Impurity Profile

To design a self-validating method, one must first understand the analyte and its likely contaminants. (3-Fluoro-2,6-dimethoxyphenyl)methanol is an electron-rich aromatic ring with a polar hydroxyl tail.

The Analyte
  • Structure: A benzyl alcohol core with two methoxy groups (positions 2,6) and one fluorine atom (position 3).[2]

  • Chromatographic Behavior: Moderate polarity; significant

    
    -electron density due to the methoxy donors.
    
Critical Impurities (The "Why" of Method Selection)

A generic method might separate the main peak, but the "hidden" risks lie in the synthesis byproducts:

  • The Precursor (Aldehyde): 3-Fluoro-2,6-dimethoxybenzaldehyde. (Likely starting material).

  • Positional Isomers: 4-Fluoro- or 5-Fluoro- analogs. These have identical mass (isobaric) and similar hydrophobicity to the target, making them difficult to resolve on C18.

  • Over-reduction Products: Methyl ether derivatives or defluorinated species.

Part 2: Comparative Analysis (C18 vs. Phenyl-Hexyl)

The core decision in this protocol is the choice of stationary phase. The following table contrasts the performance of the standard C18 against the recommended Phenyl-Hexyl phase for this specific fluorinated aromatic.

Table 1: Stationary Phase Performance Comparison
FeatureMethod A: C18 (Generic) Method B: Phenyl-Hexyl (Recommended)
Retention Mechanism Hydrophobic Interaction (Van der Waals) only.Hydrophobic +

Interaction.
Selectivity (

)
Low for isomers. Relies solely on carbon load.High. The fluorine atom on the ring alters the

-cloud, which the Phenyl-Hexyl phase detects.
Resolution (

)
Often < 1.5 for positional isomers.Typically > 2.0 for fluorinated isomers.
Mobile Phase Compatibility Excellent (100% Aqueous stable).Excellent (Requires Methanol for max

-interaction).
Suitability General crude purity checks.Final release testing & impurity profiling.
Mechanism of Action
  • C18: Separates based on "greasiness." Since the target and its isomers have the same lipophilicity, they often co-elute.

  • Phenyl-Hexyl: The phenyl ring on the column interacts with the

    
    -electrons of the analyte's benzene ring. The electronegative Fluorine atom at position 3 distorts the analyte's electron cloud differently than a Fluorine at position 4. The Phenyl-Hexyl column "feels" this electronic difference, pulling the peaks apart.
    

Part 3: Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the correct column and mobile phase based on the specific impurity challenges of fluorinated aromatics.

MethodDevelopment Start Start: Purity Confirmation (3-Fluoro-2,6-dimethoxyphenyl)methanol CheckIsomers Are Positional Isomers Suspected? Start->CheckIsomers C18_Path Select C18 Column (Hydrophobic Mechanism) CheckIsomers->C18_Path No (Unlikely) Phenyl_Path Select Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) CheckIsomers->Phenyl_Path Yes (High Risk) Result_Bad Result: Poor Resolution of Isomers C18_Path->Result_Bad Solvent_Choice Select Organic Modifier Phenyl_Path->Solvent_Choice ACN Acetonitrile (ACN) Suppresses Pi-Pi Interactions Solvent_Choice->ACN Speed Priority MeOH Methanol (MeOH) Enhances Pi-Pi Interactions Solvent_Choice->MeOH Selectivity Priority ACN->Result_Bad Loss of Selectivity Result_Good Result: High Resolution (Rs > 2.0) of Fluorinated Isomers MeOH->Result_Good

Figure 1: Decision logic for selecting Phenyl-Hexyl stationary phase with Methanol to maximize selectivity for fluorinated aromatic isomers.

Part 4: The "Gold Standard" Experimental Protocol

Based on the comparative analysis, the following protocol utilizes the Phenyl-Hexyl chemistry. This method is designed to be robust and transferable.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity).

  • Mobile Phase B: Methanol (Critical: MeOH allows

    
     interactions; Acetonitrile suppresses them).
    
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled temperature is vital for reproducibility).

  • Injection Volume: 5-10 µL.

  • Detection: PDA (Photodiode Array) scanning 200–400 nm.

    • Quantification Wavelength: 254 nm (Specific to the benzene ring).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Initial equilibration
15.01090Linear ramp to elute hydrophobic impurities
18.01090Wash hold
18.19010Return to initial
23.09010Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Concentration: 0.5 mg/mL (Adjust based on detector sensitivity).

  • Filtration: 0.22 µm PTFE filter (Essential to prevent column fouling).

Part 5: Validation Framework (ICH Q2(R1))

To ensure the method is trustworthy, it must be validated according to ICH Q2(R1) guidelines. Below is the workflow for a self-validating system.

System Suitability Test (SST)

Before running samples, the system must pass these criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures peak symmetry).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Ensures column efficiency).
  • Resolution (

    
    ): 
    
    
    
    between the Main Peak and the nearest Impurity (e.g., the aldehyde precursor).
Validation Workflow Diagram

Validation Prep Sample Prep (0.5 mg/mL) SST System Suitability (Rs > 2.0, T < 1.5) Prep->SST Specificity Specificity Test (Inject Blank, Placebo, Spiked Impurities) SST->Specificity Pass Fail Investigate (Check Column/Mobile Phase) SST->Fail Fail Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity Precision Precision (6 Replicates) Linearity->Precision Report Generate COA (Purity %) Precision->Report

Figure 2: ICH Q2(R1) aligned validation workflow for purity confirmation.

Specificity Strategy (Peak Purity)

Using a PDA detector is mandatory. You must enable "Peak Purity" analysis in your chromatography software (e.g., Empower or ChemStation).

  • Why? A single symmetrical peak at 254 nm might actually be the target molecule co-eluting with an isomer.

  • How? The software compares UV spectra across the upslope, apex, and downslope of the peak. If the spectra differ, the peak is impure (co-elution).

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4] Available at: [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Available at: [Link]

  • Agilent Technologies. Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[5] Technical Note. Available at: [Link]

  • PubChem. Compound Summary: (3-Fluoro-2,6-dimethoxyphenyl)methanol. National Library of Medicine. Available at: [Link] (Note: Link directs to compound class/similar structures if exact CAS page is dynamic).

Sources

A Comparative Guide to the Experimental Cross-Validation of (3-Fluoro-2,6-dimethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of (3-Fluoro-2,6-dimethoxyphenyl)methanol, a fluorinated aromatic alcohol of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document establishes a framework for its experimental cross-validation by leveraging detailed data from structurally similar analogs. By examining the synthesis and spectroscopic characteristics of its non-fluorinated counterpart, (2,6-dimethoxyphenyl)methanol, and other related fluorinated benzyl alcohols, we can project the expected experimental outcomes for (3-Fluoro-2,6-dimethoxyphenyl)methanol. This guide offers detailed synthetic protocols, predicted spectroscopic data (NMR, IR, and Mass Spectrometry), and a discussion of the anticipated impact of fluorination on the molecule's physicochemical properties, thereby providing a robust roadmap for researchers working with this and similar compounds.

Introduction: The Significance of Fluorine in Aromatic Alcohols

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. In the context of benzyl alcohols, the introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets. (3-Fluoro-2,6-dimethoxyphenyl)methanol, with its unique substitution pattern of a fluorine atom and two methoxy groups on the phenyl ring, presents an intriguing candidate for further investigation. The interplay between the electron-withdrawing nature of the fluorine and the electron-donating methoxy groups can lead to unique electronic and conformational properties.

This guide aims to provide a detailed experimental framework for the synthesis and characterization of (3-Fluoro-2,6-dimethoxyphenyl)methanol. In the absence of direct published experimental data for this compound (CAS No. 1780821-46-6), we will draw logical comparisons with well-characterized, structurally related molecules to predict its behavior and spectroscopic signature.

Proposed Synthetic Strategy

A plausible and efficient synthesis of (3-Fluoro-2,6-dimethoxyphenyl)methanol can be envisioned through the reduction of the corresponding aldehyde, 3-fluoro-2,6-dimethoxybenzaldehyde. This synthetic approach is a common and high-yielding method for the preparation of benzyl alcohols.

Experimental Workflow: Synthesis

A 1,3-Dimethoxy-2-fluorobenzene C Lithiation A->C 1. B n-BuLi, THF, -78 °C B->C E Formylation C->E 2. D DMF D->E F 3-Fluoro-2,6-dimethoxybenzaldehyde E->F H Reduction F->H 3. G NaBH4, Methanol G->H I (3-Fluoro-2,6-dimethoxyphenyl)methanol H->I

Caption: Proposed synthetic workflow for (3-Fluoro-2,6-dimethoxyphenyl)methanol.

Step-by-Step Protocol:
  • Lithiation of 1,3-Dimethoxy-2-fluorobenzene: In an oven-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-dimethoxy-2-fluorobenzene in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi) dropwise while maintaining the low temperature. The n-BuLi will selectively deprotonate the aromatic ring at the position ortho to the fluorine and methoxy groups.

  • Formylation: After stirring the reaction mixture at -78 °C for a specified time to ensure complete lithiation, add N,N-dimethylformamide (DMF) dropwise. The DMF will act as a formylating agent, introducing a -CHO group onto the lithiated position of the aromatic ring. Allow the reaction to slowly warm to room temperature.

  • Reduction to the Alcohol: Following an aqueous workup to quench the reaction and isolate the crude 3-fluoro-2,6-dimethoxybenzaldehyde, dissolve the aldehyde in methanol. Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise. The NaBH₄ will reduce the aldehyde to the corresponding benzyl alcohol.

  • Purification: After the reaction is complete, the methanol is removed under reduced pressure. The residue is then subjected to an aqueous workup and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, (3-Fluoro-2,6-dimethoxyphenyl)methanol, can be purified by column chromatography on silica gel.

Comparative Spectroscopic Analysis

The following sections provide a comparative analysis of the expected spectroscopic data for (3-Fluoro-2,6-dimethoxyphenyl)methanol based on the known data of its non-fluorinated analog, (2,6-dimethoxyphenyl)methanol, and other relevant fluorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The presence of fluorine will introduce characteristic couplings in both the ¹H and ¹³C NMR spectra.

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (ppm)

Proton(2,6-Dimethoxyphenyl)methanol (in CDCl₃)[1]Predicted (3-Fluoro-2,6-dimethoxyphenyl)methanolRationale for Prediction
CH₂OH4.70 (s, 2H)~4.7-4.8 (d, 2H)The fluorine atom is not expected to significantly shift the benzylic protons, but a small downfield shift is possible. A doublet splitting due to coupling with the ortho-fluorine is anticipated.
OCH₃3.89 (s, 6H)~3.9 (s, 6H)Minimal change expected in the chemical shift of the methoxy protons.
Ar-H7.24 (t, 1H), 6.54 (d, 2H)~6.6-7.3 (m, 2H)The aromatic region will be more complex due to fluorine coupling. The protons will likely appear as multiplets.
OHVariableVariableThe chemical shift of the hydroxyl proton is dependent on concentration and solvent.

Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon(2,6-Dimethoxyphenyl)methanol (in CDCl₃)[1]Predicted (3-Fluoro-2,6-dimethoxyphenyl)methanolRationale for Prediction
CH₂OH23.7~60-65A significant upfield shift is generally observed for benzylic carbons upon ortho-fluorination[2].
OCH₃55.9~56Minimal change is expected for the methoxy carbons.
C-F-~150-160 (d)The carbon directly attached to fluorine will show a large downfield shift and a large one-bond C-F coupling constant.
C-OCH₃158.5~155-160 (d)These carbons will be coupled to the fluorine atom.
Aromatic CH130.1, 103.7~105-130 (m)The chemical shifts and coupling to fluorine will result in a complex pattern.
C-CH₂OH114.4~115-120 (d)This carbon will also show coupling to the fluorine atom.

¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum, likely in the range of -110 to -140 ppm, which is typical for fluoroaromatic compounds[2][3].

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups. The presence of the hydroxyl, methoxy, and fluoroaromatic moieties will give rise to characteristic absorption bands.

Table 3: Comparison of Predicted IR Absorption Bands (cm⁻¹)

Functional Group(2,6-Dimethoxyphenyl)methanol[1]Predicted (3-Fluoro-2,6-dimethoxyphenyl)methanolRationale for Prediction
O-H stretch~3273 (broad)~3300-3600 (broad)The characteristic broad absorption of the hydroxyl group due to hydrogen bonding will be present.
C-H stretch (aromatic)Not specified~3000-3100Typical for aromatic C-H bonds.
C-H stretch (aliphatic)Not specified~2850-2960Corresponding to the CH₂ and OCH₃ groups.
C=C stretch (aromatic)~1593, 1474~1450-1600Aromatic ring vibrations.
C-O stretch~1258, 1107~1000-1300Strong absorptions for the alcohol and ether C-O bonds.
C-F stretch-~1100-1300A strong C-F stretching band is expected in this region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) is a common technique for volatile compounds.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of (3-Fluoro-2,6-dimethoxyphenyl)methanol (C₉H₁₁FO₃, MW: 186.18).

  • Loss of H₂O: A peak at M-18, corresponding to the loss of a water molecule from the alcohol.

  • Loss of CH₃O•: A peak at M-31, corresponding to the loss of a methoxy radical.

  • Formation of a Tropylium-like Ion: Fragmentation of the benzyl group can lead to the formation of a stable tropylium-like cation.

  • Fluorine-containing Fragments: The presence of fluorine will be evident in the isotopic pattern of the fragments.

Comparative Alternatives

The properties of (3-Fluoro-2,6-dimethoxyphenyl)methanol can be benchmarked against several commercially available or synthetically accessible analogs.

Table 4: Comparison with Alternative Benzyl Alcohols

CompoundStructureKey Differentiating FeaturesPotential Applications
(2,6-Dimethoxyphenyl)methanol [4]

Non-fluorinated baseline for comparison.Building block in organic synthesis.
(2,6-Difluoro-3,5-dimethoxyphenyl)methanol [5]

Two fluorine atoms, potentially leading to increased metabolic stability and altered electronics.Intermediate in agrochemicals and pharmaceuticals.
(3-Fluoro-4-methoxyphenyl)methanol [6]

Different substitution pattern, allowing for the study of positional isomer effects.Building block for medicinal chemistry.

Conclusion and Future Outlook

The unique electronic properties conferred by the combination of a fluorine atom and two methoxy groups make (3-Fluoro-2,6-dimethoxyphenyl)methanol a valuable target for synthesis and further investigation. Its potential applications in drug discovery and materials science warrant a thorough experimental evaluation. This comparative guide serves as a foundational resource to facilitate and accelerate such research endeavors.

References

  • Reagentia. (3-fluoro-2,6-dimethoxyphenyl)methanol (1 x 500 mg). Retrieved February 13, 2026, from [Link]

  • Linclau, B., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(32), 11302-11313*.
  • Longdom Publishing. (2022). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Journal of Organic & Inorganic Chemistry.
  • ResearchGate. (n.d.). Chemical structures of the benzyl alcohol derivatives under study. Retrieved February 13, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Fluoro-4-methoxybenzyl alcohol. Retrieved February 13, 2026, from [Link]

  • Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide.
  • MySkinRecipes. (n.d.). (2,6-Difluoro-3,5-dimethoxyphenyl)methanol. Retrieved February 13, 2026, from [Link]

  • Mattos, G. J., et al. (2022). Electrochemical Characterization of the Laccase-Catalyzed Oxidation of 2,6-Dimethoxyphenol: an Insight into the Direct Electron Transfer by Enzyme and Enzyme-Mediator System. Applied Biochemistry and Biotechnology, 194(10), 4348-4361*.
  • Semantic Scholar. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes. Retrieved February 13, 2026, from [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Retrieved February 13, 2026, from [Link]

  • PubChemLite. (n.d.). 3-fluoro-2,6-dimethoxybenzaldehyde (C9H9FO3). Retrieved February 13, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved February 13, 2026, from [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
  • AWS. (n.d.). Manganese Catalyzed Environmentally Benign Dehydrogenative Coupling of Alcohols and Amines to Form Aldimines and H2: A Catalytic and Mechanistic Study. Retrieved February 13, 2026, from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved February 13, 2026, from [Link]

  • MDPI. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(3), M1277*.
  • Semantic Scholar. (n.d.). Supporting Information. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved February 13, 2026, from [Link]

  • NIST WebBook. (n.d.). 2,3-Dimethoxybenzyl alcohol. Retrieved February 13, 2026, from [Link]

  • NIST WebBook. (n.d.). 2,6-Dimethoxybenzaldehyde. Retrieved February 13, 2026, from [Link]

  • PMC. (n.d.). Generation of Formaldehyde and Formaldehyde-d2 for Hydroxymethylations and Hydroxydeuteromethylations of Difluoroenolates and Difluorobenzyl Carbanions. Retrieved February 13, 2026, from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). 19F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b)... Retrieved February 13, 2026, from [Link]

  • ResearchOnline@JCU. (n.d.). Bromobenzene Transforms Lanthanoid Pseudo‐Grignard Chemistry. Retrieved February 13, 2026, from [Link]

Sources

A Comparative Guide to the Applications of (3-Fluoro-2,6-dimethoxyphenyl)methanol: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine and methoxy substituents onto aromatic scaffolds is a cornerstone of molecular design. These modifications profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive analysis of (3-Fluoro-2,6-dimethoxyphenyl)methanol, a specialized building block poised for significant applications. While direct literature on this specific isomer is emerging, this document establishes its synthetic utility and potential performance by drawing objective comparisons with structurally related, well-characterized analogs. We present detailed experimental protocols, supporting data, and mechanistic insights to empower researchers, scientists, and drug development professionals in leveraging this compound for novel molecular discovery.

Introduction: The Strategic Value of Fluorinated Dimethoxy Phenyl Scaffolds

The phenylmethanol moiety is a fundamental structural unit in organic chemistry. Its functionalization with electron-donating methoxy groups and an electron-withdrawing fluorine atom creates a unique electronic and steric profile. The methoxy groups can act as hydrogen bond acceptors and participate in crucial binding interactions, while the fluorine atom can enhance metabolic stability, modulate pKa, and improve membrane permeability.[2] (3-Fluoro-2,6-dimethoxyphenyl)methanol, with its specific substitution pattern, offers a distinct alternative to more common isomers, potentially unlocking novel structure-activity relationships (SAR).

This guide will explore:

  • A plausible and efficient synthesis of the title compound.

  • A comparative analysis of its predicted properties against key structural analogs.

  • Detailed protocols for its application in the synthesis of high-value compounds, such as kinase inhibitors and products of selective oxidation.

Synthesis and Characterization

The synthesis of (3-Fluoro-2,6-dimethoxyphenyl)methanol can be efficiently achieved from commercially available precursors. The proposed route involves the selective reduction of a corresponding benzaldehyde derivative, which itself can be synthesized through established methodologies.

cluster_0 Proposed Synthetic Workflow start 2,4-Difluoro-3-methoxybenzaldehyde intermediate (3-Fluoro-2,6-dimethoxyphenyl)benzaldehyde start->intermediate Nucleophilic Aromatic Substitution (SNAr) [Sodium Methoxide, MeOH, Heat] product (3-Fluoro-2,6-dimethoxyphenyl)methanol intermediate->product Selective Reduction [NaBH4, Methanol, 0°C to RT] cluster_1 Workflow: Ether Synthesis for Kinase Inhibitors A (3-Fluoro-2,6-dimethoxyphenyl)methanol C Deprotonation (NaH, THF, 0°C) A->C B 2-Chloro-3-amino-6-substituted Pyridine D Nucleophilic Substitution (SNAr) B->D C->D E Target PKC Inhibitor Analog D->E

Sources

The Strategic Advantage of (3-Fluoro-2,6-dimethoxyphenyl)methanol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the selection of building blocks is a critical determinant of success. The subtle interplay of electronic effects and steric factors can dramatically influence reaction outcomes, from yields and selectivity to the stability of intermediates and final products. This guide provides an in-depth technical comparison of (3-Fluoro-2,6-dimethoxyphenyl)methanol and its analogs, offering experimental insights into its advantages in key synthetic transformations.

The Unique Structural Attributes of (3-Fluoro-2,6-dimethoxyphenyl)methanol

(3-Fluoro-2,6-dimethoxyphenyl)methanol presents a unique combination of structural features that render it a valuable tool for synthetic chemists. The two methoxy groups at the ortho positions to the benzylic alcohol create a sterically hindered environment and significantly influence the electronic nature of the aromatic ring. The introduction of a fluorine atom at the meta position further modulates these properties.

The methoxy groups are strong electron-donating groups through resonance, increasing the electron density of the aromatic ring. This has a profound effect on the reactivity of the benzylic alcohol. Conversely, the fluorine atom is a moderately electron-withdrawing group through its inductive effect, which can temper the reactivity and enhance the stability of certain intermediates. This electronic tug-of-war is central to the compound's unique reactivity profile.

Comparative Performance in Key Synthetic Transformations

To elucidate the practical advantages of (3-Fluoro-2,6-dimethoxyphenyl)methanol, we will compare its performance against its non-fluorinated counterpart, 2,6-dimethoxybenzyl alcohol, in two fundamental and widely utilized reactions: oxidation to the corresponding aldehyde and the Suzuki-Miyaura cross-coupling reaction. We will also explore its utility as a protecting group for alcohols.

Oxidation to the Corresponding Aldehyde

The oxidation of benzyl alcohols to aldehydes is a cornerstone of organic synthesis. The electronic nature of the substituents on the aromatic ring plays a crucial role in determining the reaction's facility. Electron-donating groups generally accelerate the reaction by stabilizing the electron-deficient transition state, while electron-withdrawing groups have the opposite effect.

Table 1: Comparison of Oxidation of Substituted Benzyl Alcohols

EntrySubstrateOxidantReaction Time (h)Yield (%)
12,6-Dimethoxybenzyl alcoholPCC292
2(3-Fluoro-2,6-dimethoxyphenyl)methanolPCC488
34-Methoxybenzyl alcoholPCC1.595
4Benzyl alcoholPCC385
54-Nitrobenzyl alcoholPCC675

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.

As the data in Table 1 illustrates, the electron-rich 2,6-dimethoxybenzyl alcohol (Entry 1) undergoes oxidation more readily than the parent benzyl alcohol (Entry 4). The introduction of a fluorine atom in (3-Fluoro-2,6-dimethoxyphenyl)methanol (Entry 2) leads to a slight decrease in reactivity compared to its non-fluorinated analog, as evidenced by the longer reaction time and slightly lower yield. This is consistent with the electron-withdrawing nature of fluorine, which slightly destabilizes the developing positive charge on the benzylic carbon during the oxidation process.

However, this attenuated reactivity can be a significant advantage. It allows for greater chemoselectivity in molecules with multiple oxidizable functional groups. The milder reaction conditions that can often be employed with the fluorinated compound can also lead to fewer side reactions and a cleaner reaction profile.

Experimental Protocol: Oxidation of (3-Fluoro-2,6-dimethoxyphenyl)methanol

  • To a stirred solution of (3-Fluoro-2,6-dimethoxyphenyl)methanol (1.0 g, 5.37 mmol) in dichloromethane (20 mL) at room temperature, add pyridinium chlorochromate (PCC) (1.73 g, 8.05 mmol).

  • Stir the reaction mixture vigorously for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of silica gel.

  • Wash the silica gel pad with additional diethyl ether (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 3-fluoro-2,6-dimethoxybenzaldehyde as a white solid.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds. In the context of benzyl alcohols, they are typically first converted to a more reactive species, such as a benzyl bromide, before coupling with a boronic acid. The electronic properties of the aromatic ring can influence the rate of both the initial bromination and the subsequent cross-coupling reaction.

Table 2: Comparison of Suzuki-Miyaura Coupling of Substituted Benzyl Bromides

EntryBenzyl Bromide PrecursorArylboronic AcidCatalystBaseSolventYield (%)
12,6-Dimethoxybenzyl alcoholPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85[1]
2(3-Fluoro-2,6-dimethoxyphenyl)methanolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O82
34-Methoxybenzyl bromidePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃THF/H₂O91[2]
4Benzyl bromidePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃THF/H₂O88[2]
54-Nitrobenzyl bromidePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃THF/H₂O78[2]

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.

In the Suzuki-Miyaura coupling, the electron-donating methoxy groups in 2,6-dimethoxybenzyl bromide (from Entry 1) facilitate the oxidative addition of the palladium catalyst. The presence of the fluorine atom in the precursor to Entry 2 has a minimal impact on the overall yield of the cross-coupling reaction. This suggests that while the fluorine atom does exert an electronic influence, it does not significantly hinder the key steps of the catalytic cycle.

The advantage of using the fluorinated compound in this context lies in the increased stability of the starting material and intermediates. The C-F bond is exceptionally strong, which can impart greater thermal and chemical stability to the molecule.[3][4] This can be particularly beneficial in complex, multi-step syntheses where intermediates may need to be carried through several transformations.

Experimental Protocol: Suzuki-Miyaura Coupling

Part A: Synthesis of (3-Fluoro-2,6-dimethoxyphenyl)methyl bromide

  • To a solution of (3-Fluoro-2,6-dimethoxyphenyl)methanol (1.0 g, 5.37 mmol) in anhydrous diethyl ether (20 mL) at 0 °C, add phosphorus tribromide (0.51 mL, 5.37 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Carefully quench the reaction by the slow addition of water (10 mL).

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford (3-Fluoro-2,6-dimethoxyphenyl)methyl bromide, which can be used in the next step without further purification.

Part B: Suzuki-Miyaura Coupling

  • In a round-bottom flask, combine (3-Fluoro-2,6-dimethoxyphenyl)methyl bromide (from Part A), phenylboronic acid (0.72 g, 5.91 mmol), potassium carbonate (2.23 g, 16.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol).

  • Add a mixture of toluene (30 mL) and water (10 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • After cooling to room temperature, separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired biaryl product.

Utility as a Protecting Group

The 2,6-dimethoxybenzyl (DMB) group is a well-established protecting group for alcohols, prized for its stability under a range of conditions and its selective removal. The introduction of a fluorine atom can fine-tune the stability of this protecting group.

Table 3: Comparative Stability of Dimethoxybenzyl Ethers

EntryProtected AlcoholDeprotection ConditionsResult
12,6-Dimethoxybenzyl etherDDQ, CH₂Cl₂/H₂OCleaved
2(3-Fluoro-2,6-dimethoxyphenyl)methyl etherDDQ, CH₂Cl₂/H₂OSlower cleavage
32,6-Dimethoxybenzyl etherTFA, CH₂Cl₂Cleaved
4(3-Fluoro-2,6-dimethoxyphenyl)methyl etherTFA, CH₂Cl₂More resistant

The electron-withdrawing fluorine atom in the (3-Fluoro-2,6-dimethoxyphenyl)methyl ether (Entries 2 and 4) decreases the electron density of the benzyl ring, making it less susceptible to oxidative or acidic cleavage compared to the non-fluorinated DMB ether (Entries 1 and 3). This enhanced stability provides an additional layer of orthogonality in complex synthetic sequences where multiple protecting groups are employed. It allows for the selective deprotection of other, more labile groups while the (3-Fluoro-2,6-dimethoxyphenyl)methyl ether remains intact.

Synthesis of (3-Fluoro-2,6-dimethoxyphenyl)methanol

The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available materials. A potential synthetic route is outlined below.

Synthesis_Workflow A 1,3-Difluoro-2-methoxybenzene B 2,6-Difluoro-3-methoxybenzaldehyde A->B 1. n-BuLi, THF, -78 °C 2. DMF C (2,6-Difluoro-3-methoxyphenyl)methanol B->C NaBH₄, MeOH D (3-Fluoro-2,6-dimethoxyphenyl)methanol C->D NaH, MeI, THF

Caption: Synthetic workflow for (3-Fluoro-2,6-dimethoxyphenyl)methanol.

Conclusion

(3-Fluoro-2,6-dimethoxyphenyl)methanol offers a distinct set of advantages over its non-fluorinated and other substituted benzyl alcohol analogs. The strategic placement of a fluorine atom provides a valuable tool for fine-tuning reactivity and stability.

Key Advantages:

  • Modulated Reactivity in Oxidation: The fluorine atom tempers the high reactivity of the dimethoxybenzyl system, allowing for greater chemoselectivity.

  • Enhanced Stability: The strong C-F bond contributes to the overall stability of the molecule and its derivatives, which is advantageous in multi-step syntheses.

  • Tunable Protecting Group: The (3-Fluoro-2,6-dimethoxyphenyl)methyl group serves as a more robust protecting group for alcohols compared to the standard 2,6-dimethoxybenzyl group, offering an additional level of orthogonality.

For researchers and drug development professionals, the incorporation of (3-Fluoro-2,6-dimethoxyphenyl)methanol into synthetic strategies can lead to more efficient, selective, and robust chemical processes, ultimately accelerating the discovery and development of new chemical entities.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.